molecular formula C7H7NO4 B1667156 3-Maleimidopropionic acid CAS No. 7423-55-4

3-Maleimidopropionic acid

カタログ番号: B1667156
CAS番号: 7423-55-4
分子量: 169.13 g/mol
InChIキー: IUTPJBLLJJNPAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Maleoyl-β -alanine (3-maleimidopropanoic acid) is an aliphatic N-substituted maleimide. It is one of the component of the stabilizing solution for EC145 (a folate-targeted vinca alkaloid conjugate) used in rodent pharmacokinetic studies.>BMPA Protein Modifier, or 3-Maleimidopropionic acid, contains a maleimide group and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. BMPA is useful for the preparation of protein and antibody conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-2H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTPJBLLJJNPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341526
Record name 3-Maleimidopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-55-4
Record name 3-Maleimidopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Maleimidopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Maleimidopropionic Acid from Maleic Anhydride and β-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Maleimidopropionic acid, a valuable heterobifunctional crosslinking reagent, from the starting materials maleic anhydride (B1165640) and β-alanine. This synthesis is a cornerstone for the development of bioconjugates, drug delivery systems, and various therapeutic agents.[1][2] this compound contains a maleimide (B117702) group that reacts with thiols and a carboxylic acid group that can be coupled with primary amines, making it a versatile linker in bioconjugation.[1][3][4]

Reaction Pathway and Mechanism

The synthesis of this compound from maleic anhydride and β-alanine is a two-step process. The first step involves the nucleophilic attack of the amino group of β-alanine on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate maleamic acid, N-(3-carboxy-acryloyl)-β-alanine. The second step is an intramolecular cyclization via dehydration, which forms the stable five-membered maleimide ring. Acetic acid is a commonly used solvent as it facilitates both the initial reaction and the subsequent dehydration at elevated temperatures.

Reaction Scheme

reaction_pathway cluster_intermediate Intermediate cluster_product Product MA Maleic Anhydride Int N-(3-carboxy-acryloyl)-β-alanine MA->Int + β-Alanine (Ring Opening) BA β-Alanine MPA This compound Int->MPA - H2O (Cyclization/Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols derived from literature sources. These protocols provide a basis for the laboratory synthesis of this compound.

Protocol 1: Two-Step Synthesis in Acetic Acid

This protocol involves the initial formation of the maleamic acid at room temperature, followed by cyclization at a higher temperature.

  • Reagents and Materials:

  • Procedure:

    • A solution of maleic anhydride (5.00 g) in 50 mL of acetic acid is added dropwise to a solution of β-alanine (4.54 g) in 50 mL of acetic acid.

    • The mixture is stirred at room temperature for 3 hours.

    • An additional 70 mL of acetic acid is added, and the reaction temperature is increased to 115 °C. The mixture is stirred overnight.

    • After cooling, the excess solvent is removed under reduced pressure, yielding an orange oil.

    • The crude product is washed with toluene (3 x 30 mL).

    • The product is then purified by flash chromatography on a silica column using a 9:1 mixture of dichloromethane and ethyl acetate as the eluent to obtain this compound as a white solid.[3]

Protocol 2: One-Pot Reflux in Acetic Acid

This protocol is a more direct one-pot method where the reaction is carried out at reflux temperature from the start.

  • Reagents and Materials:

    • Maleic anhydride (3.21 g, 32.78 mmol)

    • β-alanine (3 g, 33.67 mmol)

    • Glacial Acetic Acid (AcOH, 30 mL)

    • Ethyl acetate

    • Hexanes

    • Silica gel for column chromatography

  • Procedure:

    • A suspension of maleic anhydride (3.21 g) and β-alanine (3 g) in 30 mL of glacial acetic acid is prepared in a round-bottom flask.

    • The mixture is heated to reflux, with a bath temperature of 170-180°C, for 90 minutes.

    • The reaction mixture is then cooled and concentrated.

    • The crude product is purified by silica gel column chromatography, eluting with a 1:1 mixture of ethyl acetate and hexanes. This procedure affords this compound with a reported yield of 67%.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

ParameterProtocol 1Protocol 2
Solvent Acetic AcidAcetic Acid
Temperature Room temp, then 115°CReflux (170-180°C bath)
Reaction Time 3h at RT, then overnight90 minutes
Purification Flash chromatographyColumn chromatography
Yield Not specified67%[5]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C7H7NO4[4]
Molecular Weight 169.13 g/mol [1]
Appearance White to Pale Yellow Solid[3]
Melting Point 103-106 °C[3]
Solubility Soluble in methanol, DMF, alcohol, DMSO; Slightly soluble in water[3]
¹H NMR (CDCl₃) δ 10.87 (brs, 1H), 6.72 (s, 2H), 3.84 (t, J = 7.2 Hz, 2H), 2.71 (t, J = 7.2 Hz, 2H) ppm[6]
¹H NMR (DMSO-d6) δ 3.63 (t, J=7.3 Hz), 2.51 (t, J=7.3 Hz)[7]
¹³C NMR (DMSO-d6) δ 172.54, 165.52, 135.94, 34.82, 31.45[7]

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is depicted below.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants 1. Mix Maleic Anhydride and β-Alanine in Acetic Acid Heating 2. Heat reaction mixture (Reflux or staged heating) Reactants->Heating Concentration 3. Remove solvent under reduced pressure Heating->Concentration Washing 4. Wash crude product (e.g., with Toluene) Concentration->Washing Chromatography 5. Purify by Silica Gel Chromatography Washing->Chromatography Characterization 6. Characterize final product (NMR, MP, etc.) Chromatography->Characterization

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its derivatives are extensively used as crosslinkers in various applications:

  • Bioconjugation: The maleimide group selectively reacts with thiol groups in proteins and peptides, while the carboxylic acid can be activated to react with amine groups.[3][4]

  • Drug Delivery: It is a component in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems.[8]

  • PROTACs: This molecule serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[9]

  • Surface Modification: It can be used to functionalize surfaces for the immobilization of biomolecules.[8]

References

In-Depth Technical Guide: Solubility and Application of 3-Maleimidopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Maleimidopropionic acid in Dimethyl Sulfoxide (DMSO) and water. It also details experimental protocols for solubility determination and illustrates its primary application as a heterobifunctional crosslinker in bioconjugation, a critical process in drug development.

Core Topic: Solubility of this compound

This compound is a valuable reagent in the field of bioconjugation, frequently employed to link molecules together, such as in the formation of antibody-drug conjugates (ADCs). Its utility is fundamentally influenced by its solubility in common laboratory solvents.

Data Presentation: Quantitative Solubility

The solubility of this compound in DMSO and water is summarized in the table below. These values are crucial for preparing stock solutions and designing experimental conditions.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO 100 mg/mL[1]591.26 mM[1]Ultrasonic assistance may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1]
Water ≥ 100 mg/mL[1]≥ 591.26 mM[1]The "≥" symbol indicates that while the compound is soluble at this concentration, the saturation point has not been determined.[1] One source describes it as slightly soluble in water.

Experimental Protocols

Determining Thermodynamic Solubility: The Shake-Flask Method

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, Water)

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Vials or flasks with secure caps

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a chemically inert filter that does not bind the compound.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Back-calculate the original concentration of the saturated solution based on the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualization: Application in Bioconjugation

This compound is a heterobifunctional crosslinker, containing both a maleimide (B117702) group and a carboxylic acid group. This dual functionality allows for the sequential conjugation of two different molecules. The maleimide group reacts with sulfhydryl (thiol) groups, while the carboxylic acid can be activated to react with primary amines. A primary application of this is in the synthesis of antibody-drug conjugates (ADCs).

The following diagram illustrates a typical workflow for the bioconjugation of a drug to an antibody using this compound.

Bioconjugation_Workflow cluster_activation Step 1: Antibody Thiolation cluster_linker_prep Step 2: Linker Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification Antibody Antibody with Disulfide Bonds ThiolatedAntibody Thiolated Antibody (-SH groups exposed) Antibody->ThiolatedAntibody Reduction ReducingAgent Reducing Agent (e.g., TCEP) ThiolatedAntibody_conj Thiolated Antibody MPA 3-Maleimidopropionic Acid ActivatedMPA Activated MPA (NHS Ester) MPA->ActivatedMPA Activation of Carboxylic Acid EDC_NHS Activating Agents (e.g., EDC, NHS) Drug Drug with Primary Amine LinkerDrug Maleimide-Linker-Drug Conjugate ActivatedMPA->LinkerDrug Amide Bond Formation Drug->LinkerDrug ADC Antibody-Drug Conjugate (ADC) LinkerDrug->ADC Thioether Bond Formation ThiolatedAntibody_conj->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification FinalADC Purified ADC Purification->FinalADC

Caption: Workflow for ADC synthesis using this compound.

This guide provides essential information for the effective use of this compound in research and development. Understanding its solubility and the protocols for its application is key to successful bioconjugation and the development of novel therapeutics.

References

An In-depth Technical Guide to 3-Maleimidopropionic Acid (CAS 7423-55-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Maleimidopropionic acid (3-MPA), identified by CAS number 7423-55-4, is a heterobifunctional crosslinking reagent integral to the fields of bioconjugation, drug delivery, and diagnostics.[1] Its structure, featuring a reactive maleimide (B117702) group and a terminal carboxylic acid, allows for the covalent linkage of molecules, most notably the conjugation of proteins, peptides, and other biomolecules.[2][3] The maleimide moiety exhibits high selectivity for sulfhydryl groups, such as those found in cysteine residues, forming stable thioether bonds.[1] Concurrently, the carboxylic acid can be activated to react with primary amines, creating stable amide bonds.[2][3] This dual reactivity makes 3-MPA a versatile tool for creating precisely defined bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[4][5] This guide provides a comprehensive overview of the properties, experimental protocols, and applications of this compound.

Core Properties of this compound

The utility of this compound in various scientific applications is underpinned by its distinct chemical and physical properties.

Chemical & Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReferences
Molecular Formula C₇H₇NO₄[2]
Molecular Weight 169.13 g/mol [6]
Appearance White to off-white solid/crystalline powder[1][4][7]
Melting Point 103-106 °C[7]
Boiling Point 382.5 °C at 760 mmHg[7]
Density 1.473 g/cm³[7]
pKa 4.18 ± 0.10 (Predicted)[7]
Solubility & Storage

Proper dissolution and storage are critical for maintaining the reactivity and stability of this compound.

ParameterDetailsReferences
Solubility Soluble in methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in water. Insoluble in ether.[4][7][8]
Storage Conditions Store at -15°C to -20°C for long-term storage. Some suppliers recommend 2-8°C. It is sensitive to moisture and light.[2][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, including its synthesis, conjugation to proteins, and its application in studying signaling pathways.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of maleic anhydride (B1165640) with β-alanine.[9]

Materials:

Procedure:

  • Prepare a solution of maleic anhydride in glacial acetic acid (e.g., 5.00 g in 50 mL).

  • Prepare a solution of β-alanine in glacial acetic acid (e.g., 4.54 g in 50 mL).

  • Add the maleic anhydride solution dropwise to the β-alanine solution while stirring at room temperature.

  • Continue stirring the mixture for 3 hours at room temperature.

  • Add additional glacial acetic acid (e.g., 70 mL) and increase the temperature to 115 °C.

  • Stir the reaction mixture overnight.

  • After approximately 1 hour of heating, an orange oil should form.

  • Remove the excess solvent under reduced pressure.

  • Wash the resulting product with toluene (3 x 30 mL).

  • Purify the crude product by flash chromatography on a silica (B1680970) column using a mobile phase of DCM/ethyl acetate (e.g., 9:1) to obtain the final white solid product of this compound.[9]

Protein Conjugation via Thiol-Maleimide Coupling

This protocol describes the conjugation of a cysteine-containing peptide to a carrier protein, such as bovine serum albumin (BSA), that has been activated with this compound. This is a common strategy for producing immunogens for antibody production.

Materials:

  • Maleimide-Activated BSA (prepared using this compound N-hydroxysuccinimide ester)

  • Cysteine-containing peptide

  • Conjugation Buffer (e.g., 20 mM sodium phosphate (B84403), 100 mM EDTA, 80 mM sucrose, pH 6.6)

  • Ultrapure water

  • Nitrogen gas

  • Reaction vial with a stirring bar

  • Desalting column or dialysis equipment

Procedure:

  • Reconstitution of Maleimide-Activated BSA: Slowly open a vial of lyophilized Maleimide-Activated BSA to release the vacuum. Reconstitute the protein in ultrapure water to a final concentration of 5 mg/mL. The resulting solution will be in a buffer such as 20 mM sodium phosphate, 230 mM NaCl, 2 mM EDTA, and 80 mM sucrose, at pH 6.6. Mix gently; do not vortex. Use the reconstituted protein immediately.[4]

  • Peptide Preparation: Dissolve the cysteine-containing peptide (e.g., 5 mg of a ~1,500 Da peptide) in 0.5 mL of Conjugation Buffer or ultrapure water.[4]

  • Conjugation Reaction: Immediately mix the peptide solution with the Maleimide-Activated BSA solution in a reaction vial. It is recommended to use a molar excess of the peptide to the maleimide groups on the BSA to ensure complete conjugation.[3]

  • Degassing: While stirring, degas the reaction mixture under a gentle stream of nitrogen for 1-2 minutes to prevent oxidation of the sulfhydryl groups.[4]

  • Incubation: Cap the reaction vial and continue stirring for 2 hours at room temperature or overnight at 2-8 °C.[4]

  • Purification: Purify the conjugate to remove unreacted peptide and other reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[3]

Investigation of VEGF Signaling Pathway using a 3-MPA Conjugated Peptide

This protocol outlines the preparation and use of a peptide conjugated with this compound (MPA) to study its effect on the Vascular Endothelial Growth Factor (VEGF) signaling pathway in endothelial cells.[7]

Materials:

  • Custom-synthesized peptide with a C-terminal MPA (e.g., F56-CM)

  • Human Serum Albumin (HSA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (100 mM NaH₂PO₄/Na₂HPO₄, pH 7.4)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture reagents

  • Antibodies for Western blotting (e.g., anti-VEGFR1, anti-phospho-VEGFR1, anti-Akt, anti-phospho-Akt)

Procedure:

  • Preparation of Peptide-Albumin Conjugate:

    • Solubilize the MPA-modified peptide in DMSO to a concentration of 10 mM.[7]

    • Dilute the peptide solution to 1 mM in a 25% human serum albumin solution (in 100 mM phosphate buffer, pH 7.4). The molar ratio of peptide to albumin should be approximately 1:3.[7]

    • Incubate the mixture at 37 °C for 3 hours to allow for conjugation between the maleimide group of the peptide and the free cysteine (Cys34) of albumin.[7]

    • Confirm conjugation using MALDI-TOF mass spectrometry.[7]

  • Cellular Assay:

    • Culture HUVECs according to standard protocols.

    • Treat the HUVECs with the MPA-peptide-albumin conjugate at a desired concentration.

    • Stimulate the cells with VEGF to activate the VEGF signaling pathway.

    • Lyse the cells and perform Western blot analysis to assess the phosphorylation status of key signaling proteins like VEGFR1 and Akt.[7]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways related to the application of this compound.

G cluster_0 Protein Activation cluster_1 Thiolated Molecule Preparation cluster_2 Conjugation Protein Protein (-NH2) Activated_Protein Activated Protein (-Maleimide) Protein->Activated_Protein Reaction with 3-MPA-NHS Ester MPA_NHS 3-MPA-NHS Ester Conjugate Protein-Molecule Conjugate Activated_Protein->Conjugate Thiol-Maleimide Coupling (pH 6.5-7.5) Thiol_Molecule Thiolated Molecule (-SH) Thiol_Molecule->Conjugate

Workflow for Protein Conjugation using 3-MPA-NHS Ester

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade VEGF VEGF VEGFR1 VEGFR1 VEGF->VEGFR1 Binds MPA_Peptide_Albumin 3-MPA-Peptide-Albumin Conjugate MPA_Peptide_Albumin->VEGFR1 Inhibits Binding PI3K PI3K VEGFR1->PI3K Activates AKT AKT PI3K->AKT Activates p_AKT p-AKT AKT->p_AKT Phosphorylates Cell_Response Cell Migration & Tube Formation p_AKT->Cell_Response Promotes

Inhibition of VEGF Signaling by a 3-MPA Conjugate

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker with broad applications in life sciences research and drug development. Its well-defined reactivity with both amine and sulfhydryl groups allows for the precise construction of complex biomolecular conjugates. The experimental protocols provided in this guide offer a starting point for researchers to utilize 3-MPA in their specific applications, from synthesizing the compound to applying it in the study of cellular signaling pathways. As the demand for targeted therapeutics and advanced diagnostic tools continues to grow, the importance of reagents like this compound in enabling these innovations will undoubtedly increase.

References

3-Maleimidopropionic acid as a heterobifunctional crosslinking reagent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Maleimidopropionic Acid as a Heterobifunctional Crosslinking Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (3-MPA), a versatile heterobifunctional crosslinking reagent. It details the core chemistry, reaction mechanisms, experimental protocols, and critical applications in bioconjugation, diagnostics, and therapeutics, with a focus on antibody-drug conjugates (ADCs) and PROTACs.

Introduction to this compound

This compound is a sulfhydryl and amine-reactive heterobifunctional crosslinker.[1][2] Its structure features two key functional groups: a maleimide (B117702) group and a terminal carboxylic acid.[1][3] This dual reactivity allows for the sequential and specific covalent conjugation of two different biomolecules.

The maleimide moiety reacts with high specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[4] The carboxylic acid group can be activated to react with primary amine groups, such as those on lysine (B10760008) residues or the N-terminus of a protein.[1][3] This specificity makes 3-MPA and its derivatives invaluable tools for creating precisely defined bioconjugates, from fluorescently labeled proteins to complex therapeutic agents like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][6]

Physicochemical Properties and Handling

Proper handling and storage are crucial for maintaining the reactivity of this compound and its activated forms, such as N-hydroxysuccinimide (NHS) esters.

PropertyData
Synonyms N-Maleoyl-β-alanine, 3-Maleimidopropanoic acid
CAS Number 7423-55-4[1][3]
Molecular Formula C₇H₇NO₄[3][6]
Molecular Weight 169.13 g/mol [6]
Appearance White to off-white or pale yellow solid[1][6]
Melting Point 103-106 °C[1]
Solubility Soluble in DMSO, DMF, methanol; slightly soluble in water[1][6]
Storage Conditions Store at 4°C or -20°C, protected from light and moisture.[3][6] Stock solutions should be used promptly or aliquoted and stored at -80°C for up to 6 months.[6]

Core Chemistry and Reaction Mechanisms

The utility of 3-MPA is rooted in the distinct reactivity of its two functional ends. The reactions are highly efficient and can be performed under mild, biologically compatible conditions.

Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol group is the cornerstone of 3-MPA's function. It proceeds via a Michael addition mechanism, where the thiol attacks the electron-deficient double bond of the maleimide ring.[7][8]

  • Specificity : This reaction is highly chemoselective for thiols at a pH range of 6.5-7.5.[7][9] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[7][9]

  • Bond Formation : It forms a stable covalent thiosuccinimide bond.[7][8]

  • Conditions : The reaction is rapid and proceeds efficiently in aqueous buffers without the need for a catalyst.[7]

Fig 1. Maleimide-Thiol Michael Addition Reaction.
Carboxylic Acid-Amine Conjugation

The carboxylic acid group of 3-MPA is not inherently reactive towards amines. It must first be activated to form a more reactive species, typically an ester.

  • Activation : Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS).[1][3] This forms a semi-stable NHS ester.

  • Reaction : The activated NHS ester readily reacts with primary amines (e.g., on lysine residues) at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.

Carboxylic_Acid_Amine_Conjugation MPA 3-MPA (Maleimide-R-COOH) NHS_Ester Activated 3-MPA (Maleimide-R-CO-NHS) MPA->NHS_Ester Activation Activators EDC / NHS Conjugate Stable Conjugate (Maleimide-R-CO-NH-Protein) NHS_Ester->Conjugate Amine Coupling (pH 7.2-8.5) Protein_NH2 Protein-NH₂ (Primary Amine)

Fig 2. Two-step activation and coupling of the carboxylic acid group.

Stability and Critical Considerations

While powerful, maleimide chemistry is subject to side reactions and stability issues that researchers must consider for successful and reproducible conjugation.

Hydrolysis and Reversibility
  • Maleimide Hydrolysis : The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring and renders it unreactive to thiols.[9] This susceptibility increases with pH.[9] Therefore, maleimide-containing reagents should not be stored in aqueous solutions for extended periods.[9]

  • Thiosuccinimide Stability : After conjugation, the resulting thiosuccinimide ring can also undergo hydrolysis. This is often a desired outcome as the ring-opened product is more stable and not susceptible to a retro-Michael reaction.[10][11] The retro-Michael reaction, where the thiol-maleimide bond reverses, can lead to off-target effects and payload migration in ADCs.[9]

  • Catalysis of Hydrolysis : The hydrolysis of the thiosuccinimide ring can be slow. Studies have shown that catalysts like molybdate (B1676688) and chromate, or treatment at a higher pH after conjugation, can accelerate this process to ensure a stable, irreversible linkage.[10][12][13]

Reaction Conditions

Optimizing reaction parameters is key to maximizing yield and minimizing unwanted side products.

ParameterRecommendationRationale
pH for Thiol Reaction 6.5 - 7.5[7][9]Maximizes selectivity for thiols over amines and minimizes maleimide hydrolysis.[9]
pH for Amine Reaction 7.2 - 8.5Efficiently deprotonates primary amines for nucleophilic attack on the activated ester.
Buffers Phosphate (B84403), HEPES, BicarbonateAvoid buffers containing primary amines (e.g., Tris) for NHS ester reactions or thiols (e.g., DTT) for maleimide reactions.
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)To reduce disulfide bonds and free up cysteine thiols for conjugation. TCEP does not contain a thiol and will not compete in the maleimide reaction.
Quenching Free thiols (e.g., cysteine, β-mercaptoethanol)To quench excess maleimide reagent after the reaction is complete.

Experimental Protocols

The following are generalized protocols. Molar ratios, concentrations, and incubation times should be optimized for specific applications.

Protocol 1: Two-Step Crosslinking of Protein A (Amine) to Protein B (Thiol)

This protocol utilizes an activated ester of 3-MPA, such as this compound N-hydroxysuccinimide ester (BMPS).[14][15]

Workflow Diagram:

Two_Step_Crosslinking cluster_step1 Step 1: Maleimide Activation of Protein A cluster_step2 Step 2: Conjugation to Protein B ProteinA Protein A (-NH₂) ActivatedA Maleimide-Activated Protein A ProteinA->ActivatedA BMPS BMPS (NHS-ester-MPA) BMPS->ActivatedA Purification1 Purification (e.g., Desalting Column) ActivatedA->Purification1 ProteinB Protein B (-SH) Conjugate Protein A-MPA-Protein B (Final Conjugate) ProteinB->Conjugate Purification2 Final Purification (e.g., SEC) Conjugate->Purification2 Isolate conjugate ActivatedA_ref Maleimide-Activated Protein A ActivatedA_ref->Conjugate Purification1->ActivatedA_ref Remove excess BMPS

Fig 3. Workflow for two-step protein-protein conjugation.

Methodology:

  • Preparation : Dissolve Protein A in an amine-free buffer (e.g., PBS), pH 7.2-8.0. Dissolve BMPS in a water-miscible organic solvent like DMSO.

  • Activation Reaction : Add a 10- to 20-fold molar excess of dissolved BMPS to the Protein A solution. Incubate for 30-60 minutes at room temperature.

  • Purification : Remove excess, non-reacted BMPS using a desalting column or dialysis, exchanging the buffer to one suitable for the thiol reaction (e.g., PBS, pH 6.5-7.2).

  • Thiol Preparation : If Protein B has intramolecular disulfide bonds, reduce them by incubating with a 100-fold molar excess of TCEP for 20-30 minutes.[4] Purify Protein B via a desalting column to remove the TCEP.

  • Conjugation Reaction : Immediately mix the maleimide-activated Protein A with the thiol-containing Protein B. A 2- to 10-fold molar excess of the activated protein is often used. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching : Add a final concentration of 10-50 mM cysteine or β-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Final Purification : Purify the final conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 2: Modification of a Thiol to Introduce a Carboxylic Acid

This protocol uses 3-MPA to convert a sulfhydryl group on a molecule into a reactive carboxyl group for subsequent EDC/NHS chemistry.[16]

Methodology:

  • Preparation : Dissolve the thiol-containing molecule (e.g., a peptide) in a degassed, amine-free buffer (e.g., phosphate buffer), pH 6.5-7.5.[4]

  • Reaction : Add a 10- to 50-fold molar excess of this compound to the solution.

  • Incubation : Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2-4 hours at room temperature.

  • Purification : Remove excess 3-MPA via dialysis, desalting column, or HPLC. The resulting molecule now has a terminal carboxylic acid.

  • Subsequent Use : This newly introduced carboxyl group can be activated with EDC and NHS for conjugation to an amine-containing molecule, as described in section 3.2.

Applications in Drug Development and Research

The unique capabilities of 3-MPA have made it a central reagent in several cutting-edge areas of biotechnology and medicine.

  • Antibody-Drug Conjugates (ADCs) : In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens. 3-MPA derivatives are critical components of the linkers that connect the drug to the antibody, often via cysteine residues on the antibody.[5]

  • PROTACs : 3-MPA can be incorporated as a linker in PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[6]

  • Drug Delivery and Half-Life Extension : Peptides and small-molecule drugs can be modified with 3-MPA to enable in-vivo conjugation to the free thiol on serum albumin (Cys34).[17] This binding significantly extends the drug's circulatory half-life, improving its therapeutic window.[17]

  • Bioconjugation and Diagnostics : The reagent is widely used to prepare enzyme-antibody conjugates for immunoassays, attach proteins to surfaces for biosensors, and label proteins with fluorescent dyes for imaging applications.[5][18][19]

ADC_Concept Antibody Antibody Targets Tumor Cell Linker {Linker | Contains 3-MPA derivative} Antibody->Linker TumorCell Tumor Cell Antibody->TumorCell Binding & Internalization Drug {Cytotoxic Drug | Kills Cancer Cell} Linker->Drug Linker->TumorCell Binding & Internalization Drug->TumorCell Binding & Internalization

Fig 4. Conceptual diagram of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of biomolecules. Its ability to selectively target sulfhydryl and amine groups under mild conditions has made it an indispensable tool in drug development, diagnostics, and fundamental biological research. A thorough understanding of its reaction chemistry, stability, and potential side reactions is critical for researchers to harness its full potential in creating novel and effective bioconjugates.

References

The Cornerstone of Bioconjugation: A Technical Guide to Thiol-Reactive N-Substituted Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective and efficient covalent modification of biomolecules is a foundational pillar of modern biotechnology and pharmaceutical development. Among the arsenal (B13267) of chemical strategies, the reaction between N-substituted maleimides and thiols stands out for its remarkable specificity, rapid kinetics under mild physiological conditions, and broad applicability. This in-depth technical guide provides a comprehensive exploration of the core chemistry, experimental considerations, and impactful applications of N-substituted maleimides in bioconjugation, with a particular focus on their pivotal role in the creation of targeted therapeutics.

The Core Chemistry: A Selective Michael Addition

The power of maleimide (B117702) chemistry lies in its highly efficient and selective reaction with thiol groups, predominantly found in the cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring.[1][2][3] This results in the formation of a stable, covalent thioether bond.[2][]

The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[2][3][] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, making it an ideal tool for the specific modification of cysteine residues.[2][6]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Key Parameters Influencing the Conjugation Reaction

The success and specificity of maleimide-thiol conjugation are critically dependent on several experimental parameters. Meticulous control of these factors is essential to maximize the yield of the desired bioconjugate and minimize the occurrence of side reactions.

ParameterOptimal Range/ConditionRationale and Considerations
pH 6.5 - 7.5Balances thiol nucleophilicity with minimizing amine reactivity and maleimide hydrolysis.[2][3][] At pH 7, the reaction with thiols is ~1000x faster than with amines.[2][6]
Temperature 4°C to 25°C (Room Temperature)Reactions are typically faster at room temperature (30 min - 2 hours).[7] Lower temperatures (4°C, overnight) are recommended for sensitive proteins to minimize degradation.[7][8]
Buffer Composition Phosphate, Tris, HEPESThese buffers are effective in maintaining the desired pH and generally do not interfere with the reaction.[7][8][9] Buffers should be degassed to prevent oxidation of thiols.[8][9]
Reactant Concentration 1-10 mg/mL proteinA molar excess of the maleimide reagent (typically 10-20 fold) is used to drive the reaction to completion.[7][10]
Reducing Agents TCEP (tris(2-carboxyethyl)phosphine)Often required to reduce disulfide bonds and free up cysteine thiols for reaction.[8][9] TCEP is preferred as it does not contain a thiol group itself.[11]

Stability of the Thioether Adduct: A Critical Consideration

While the thioether bond formed is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[11][12][13] This can lead to the dissociation of the conjugate and potential off-target effects.

To address this instability, several strategies have been developed:

  • Hydrolysis of the Succinimide Ring: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, forming a maleamic acid derivative that is no longer reactive towards thiols.[2][6] If hydrolysis occurs after the thioether bond has formed, the resulting ring-opened structure is more stable and less susceptible to the retro-Michael reaction.[14][15] Electron-withdrawing N-substituents on the maleimide can accelerate this stabilizing hydrolysis.[14][16]

  • Next-Generation Maleimides: Novel maleimide derivatives, such as those substituted at the 3- and 4-positions of the maleimide ring, have been developed to re-bridge reduced interchain disulfide bonds in antibodies, creating a more stable linkage.[17]

G Figure 2. Stability and Instability of Maleimide-Thiol Adducts cluster_0 Reversible Pathway cluster_1 Stabilization Pathway Adduct Thioether Adduct Reversed Reformed Maleimide + Thiol Adduct->Reversed Retro-Michael Reaction (e.g., in presence of Glutathione) Reversed->Adduct Re-conjugation Adduct2 Thioether Adduct Hydrolyzed Hydrolyzed, Stable Adduct Adduct2->Hydrolyzed Hydrolysis of Succinimide Ring

Caption: Competing pathways of the maleimide-thiol adduct.

Experimental Protocols

The following provides a generalized workflow for the conjugation of an N-substituted maleimide to a thiol-containing protein.

G Figure 3. General Experimental Workflow for Maleimide-Thiol Bioconjugation Start Start: Thiol-containing Protein (e.g., Antibody) Reduction 1. Reduction of Disulfide Bonds (e.g., with TCEP) Start->Reduction Purification1 Optional: Removal of Reducing Agent Reduction->Purification1 Conjugation 2. Conjugation with Maleimide Reagent (pH 6.5-7.5, RT or 4°C) Purification1->Conjugation Purification2 3. Purification of Conjugate (e.g., Size-Exclusion Chromatography, HPLC) Conjugation->Purification2 Characterization 4. Characterization of Conjugate (e.g., Mass Spectrometry, SDS-PAGE) Purification2->Characterization End End: Purified Bioconjugate Characterization->End

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Protocol 1: Reduction of Protein Disulfide Bonds
  • Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[8][9]

  • Prepare a fresh stock solution of a non-thiol-containing reducing agent, such as TCEP.

  • Add a 50-100 fold molar excess of TCEP to the protein solution.[2][10]

  • Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[2][8]

Protocol 2: Maleimide-Thiol Conjugation
  • Immediately before use, dissolve the N-substituted maleimide reagent in a suitable dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.[8][11]

  • Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution.[2][7]

  • Flush the reaction vial with an inert gas, seal, and mix gently.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7][8] If using a fluorescent maleimide, protect the reaction from light.

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (gel filtration), dialysis, or HPLC to remove excess unreacted maleimide and reducing agent.[2][7]

Applications in Drug Development: A Focus on Antibody-Drug Conjugates (ADCs)

A prominent and impactful application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[2][3][] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing off-target toxicity.[]

The maleimide-thiol reaction is frequently employed to attach the cytotoxic payload to the antibody.[2][] This is often achieved by engineering cysteine residues into the antibody backbone at specific sites.[2] The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[2] This site-specific conjugation is crucial for the safety and efficacy of the ADC.[2]

G Figure 4. Conceptual Pathway of an ADC Utilizing a Maleimide-Thiol Linker cluster_0 ADC Construction cluster_1 Targeted Drug Delivery Antibody Monoclonal Antibody (with engineered Cysteine) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Thiol-Maleimide Conjugation DrugLinker Maleimide-functionalized Drug-Linker DrugLinker->ADC ADC_circ ADC in Circulation TumorCell Tumor Cell (with target antigen) ADC_circ->TumorCell Targeting Binding Antibody binds to Tumor Antigen TumorCell->Binding Internalization Internalization of ADC Binding->Internalization Release Drug Release (e.g., linker cleavage) Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

References

An In-depth Technical Guide to 3-Maleimidopropionic Acid NHS Ester: Structure, Function, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Maleimidopropionic acid N-hydroxysuccinimide (NHS) ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details its chemical structure, mechanism of action, and provides structured data on its properties, alongside detailed experimental protocols for its application.

Core Structure and Properties

This compound NHS ester is a versatile molecule featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. This dual functionality allows for the sequential or simultaneous conjugation of molecules bearing primary amines and sulfhydryl (thiol) groups, respectively.

The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2] This reaction is most efficient at a pH range of 7 to 9.[2] The maleimide group specifically reacts with sulfhydryl groups, found in cysteine residues, to form stable thioether bonds.[1][2] This reaction is most effective in the pH range of 6.5 to 7.5.[2] The specificity of these reactions allows for controlled and directed conjugation of biomolecules.

Chemical and Physical Properties:

PropertyValueReference(s)
Synonyms BMPS, N-Succinimidyl 3-maleimidopropionate, 3-(Maleimido)propionic acid N-succinimidyl ester[3]
CAS Number 55750-62-4[3]
Molecular Formula C₁₁H₁₀N₂O₆[3]
Molecular Weight 266.21 g/mol [3]
Appearance White to off-white solid[4][5]
Purity ≥98% (HPLC)[3][5]
Melting Point 167-171 °C[3]
Solubility Soluble in DMSO, DMF; Insoluble in water[4][6]
Storage Conditions Store at -20°C, desiccated and protected from light.[1]

Mechanism of Action and Bioconjugation Workflow

The utility of this compound NHS ester lies in its ability to act as a molecular bridge, linking two different molecules. A common application is in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody. The antibody directs the drug to a specific target, such as a cancer cell, thereby minimizing off-target toxicity.

The general workflow for creating an ADC using this crosslinker involves two main steps:

  • Antibody Modification: The NHS ester end of the crosslinker reacts with lysine residues on the antibody, introducing a maleimide group onto the antibody surface.

  • Drug Conjugation: A thiol-containing drug is then reacted with the maleimide-functionalized antibody to form the final ADC.

The following Graphviz diagram illustrates this logical workflow.

Caption: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

General Protocol for Protein Labeling with this compound NHS Ester

This protocol describes the first step of the bioconjugation process: activating a protein with the crosslinker to introduce maleimide groups.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography, SEC).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.

  • Crosslinker Solution Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Remove the excess crosslinker and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., PBS with EDTA, pH 6.5-7.0).

Protocol for Conjugation of a Thiol-Containing Molecule to a Maleimide-Activated Protein

This protocol outlines the second step: conjugating a thiol-containing molecule (e.g., a drug or a peptide) to the maleimide-activated protein.

Materials:

  • Maleimide-activated protein from the previous protocol.

  • Thiol-containing molecule.

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0.

  • Capping reagent: 100 mM N-ethylmaleimide or cysteine in reaction buffer.

Procedure:

  • Thiolated Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has disulfide bonds, it may need to be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-activated protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be performed in an oxygen-free environment (e.g., by purging with nitrogen or argon) to prevent oxidation of the thiol groups.

  • Capping Unreacted Maleimides: Add the capping reagent to a final concentration of 1-2 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Quantitative Data

Reactivity and Stability

The reactivity of this compound NHS ester is highly dependent on pH. The NHS ester reacts with primary amines optimally at pH 7-9, while the maleimide group reacts with sulfhydryls optimally at pH 6.5-7.5.[2]

The stability of the NHS ester in aqueous solutions is limited due to hydrolysis. The rate of hydrolysis increases with increasing pH.

Half-life of NHS Ester Hydrolysis:

pHTemperatureHalf-lifeReference(s)
7.04°C~4-5 hours[7]
8.64°C~10 minutes[7]

It is crucial to prepare the NHS ester solution immediately before use and to work efficiently to maximize conjugation yield.

The thioether bond formed between the maleimide and a thiol is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the exchange of the conjugated thiol.

Solubility
SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)Soluble[4][6]
Dimethylformamide (DMF)Soluble[4][6]
WaterInsoluble[4]

Due to its low aqueous solubility, stock solutions of this compound NHS ester are typically prepared in anhydrous DMSO or DMF and then added to the aqueous reaction mixture.

Applications in Research and Drug Development

The unique properties of this compound NHS ester make it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): As detailed in this guide, it is widely used to link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[5]

  • Protein Labeling: It is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, microscopy, and other detection methods.

  • Peptide Modification: It can be used to cyclize peptides or to conjugate them to carrier proteins to enhance immunogenicity for vaccine development.[5]

  • Surface Immobilization: Biomolecules can be immobilized onto surfaces functionalized with either amine or thiol groups for applications in biosensors and microarrays.

  • Fluorescence Immunoassays: It is used to crosslink haptens to enzymes or fluorogenic substrates to peptidic antigens.[3]

Conclusion

This compound NHS ester is a powerful and versatile heterobifunctional crosslinker that has become indispensable in the toolbox of researchers and drug developers. Its ability to efficiently and specifically link amine- and thiol-containing molecules has enabled significant advancements in targeted therapies, diagnostics, and fundamental biological research. A thorough understanding of its structure, reactivity, and the protocols for its use is essential for its successful application in creating novel bioconjugates.

References

An In-depth Technical Guide to the Application of 3-Maleimidopropionic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4] The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[3][4] The composition, length, and attachment points of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[3]

Among the various chemical moieties used in linker synthesis, 3-Maleimidopropionic acid stands out as a valuable building block, particularly for its ability to form stable, covalent bonds with cysteine residues. This guide provides a comprehensive technical overview of the use of this compound in the design and synthesis of PROTACs.

This compound: A Covalent Linker Component

This compound is an alkyl chain-based linker that can be incorporated into PROTACs.[5][6][7][8] Its key feature is the maleimide (B117702) group, an α,β-unsaturated carbonyl compound that readily reacts with sulfhydryl groups of cysteine residues via a Michael addition reaction. This forms a stable thioether bond, enabling the covalent attachment of the PROTAC to a target protein or an E3 ligase ligand containing an accessible cysteine.

Chemical Structure:

  • Formula: C7H7NO4[5]

  • Molecular Weight: 169.13 g/mol [5]

  • Appearance: White to off-white solid[5]

Application in PROTAC Design: Targeting KRAS G12C

A prominent application of maleimide-containing linkers is in the development of PROTACs targeting the oncogenic KRAS G12C mutant protein.[9][10] The G12C mutation introduces a cysteine residue at position 12, which is absent in the wild-type protein. This unique cysteine provides a handle for covalent inhibitors and has been successfully exploited in the design of KRAS G12C-targeting PROTACs.[9][11]

These PROTACs typically consist of a warhead that covalently binds to the Cys12 of KRAS G12C, a linker, and a ligand for an E3 ligase such as VHL or cereblon.[10][11] The maleimide moiety, often derived from precursors like this compound, can be a key component of the warhead itself or part of the linker that connects a non-covalent warhead to the E3 ligase ligand.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[10]

Below is a summary of representative data for KRAS G12C-targeting PROTACs, highlighting the potential of this therapeutic strategy.

PROTACTargetE3 Ligase LigandDC50 (µM)Dmax (%)Cell Line(s)
LC-2 KRAS G12CVHL0.25 - 0.76>90MIA PaCa-2, H358, H2122
Representative Compound KRAS G12CVHL0.190Not Specified

Note: The specific linker composition for these PROTACs may vary, but they exemplify the degradation efficiency achievable with covalent targeting of KRAS G12C, a strategy often employing maleimide chemistry.[10][11]

Experimental Protocols

General Synthesis of a this compound-Containing PROTAC

This protocol outlines a general, two-step procedure for incorporating this compound into a PROTAC.

Step 1: Activation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Add a coupling agent such as HATU (1.1 eq) and an organic base like DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling with an Amine-Functionalized Molecule

  • To the activated this compound solution, add the amine-containing molecule (e.g., a warhead or E3 ligase ligand with a primary or secondary amine linker handle) (1.0 eq).

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired maleimide-functionalized intermediate. This intermediate can then be coupled to the other half of the PROTAC molecule.

Western Blotting for Protein Degradation Analysis

This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Visualizations: Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 PolyUb_POI Polyubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

KRAS G12C Signaling Pathway

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_GTP Active KRAS G12C (GTP-bound) RTK->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified KRAS G12C downstream signaling pathway.

PROTAC Synthesis and Evaluation Workflow

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Warhead Warhead Synthesis Conjugation Conjugation Warhead->Conjugation Linker Linker Synthesis (e.g., using this compound) Linker->Conjugation E3_Ligand E3 Ligase Ligand Synthesis E3_Ligand->Conjugation Purification Purification & Characterization Conjugation->Purification Binding_Assay Binary/Ternary Complex Binding Assays Purification->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and valuable building block in the construction of PROTACs, particularly for those designed to covalently engage with cysteine residues on the target protein. Its application in the development of KRAS G12C degraders underscores the potential of this chemistry in addressing challenging drug targets. The protocols and workflows provided in this guide offer a foundational framework for researchers to design, synthesize, and evaluate novel PROTACs incorporating this important linker component. As the field of targeted protein degradation continues to evolve, the strategic use of covalent linkers derived from reagents like this compound will undoubtedly play a significant role in the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Stability and Storage of 3-Maleimidopropionic Acid Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 3-Maleimidopropionic acid powder, a vital reagent in bioconjugation and pharmaceutical development. Adherence to these guidelines is crucial for ensuring the compound's integrity, reactivity, and the reproducibility of experimental outcomes.

Introduction to this compound

This compound is a heterobifunctional crosslinker containing a maleimide (B117702) group and a carboxylic acid. The maleimide moiety readily and selectively reacts with thiol groups (sulfhydryls) on molecules like cysteine-containing peptides and proteins to form stable thioether bonds. The carboxylic acid group can be activated to react with primary amines, making it a versatile tool for conjugating different molecules. Its application is prominent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, as well as in protein labeling and immobilization. Given its reactive nature, understanding its stability and handling requirements is paramount.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13 g/mol [2][3]
Appearance White to off-white solid/powder[4]
Melting Point 103-106 °C[5]
Solubility Soluble in DMSO, DMF, methanol, and alcohol. Slightly soluble in water.[3][5]
CAS Number 7423-55-4[1]

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound powder. The primary concerns are hydrolysis of the maleimide ring and potential polymerization. Below is a summary of recommended storage conditions from various suppliers.

Storage ParameterRecommendationSource
Temperature Long-term storage at 2-8°C. Some suppliers recommend -20°C.[1][3][6][7]
Atmosphere Store in a tightly-closed container in a dry, well-ventilated area. Desiccate.[6][8][9]
Light Protect from light.[3][8]
Container Store in a tightly-closed, suitable container.[6][10]

Key Takeaway: For optimal stability, this compound powder should be stored in a tightly sealed container, protected from light, in a refrigerator (2-8°C) or freezer (-20°C), and under dry conditions.

Chemical Stability and Degradation Pathway

While specific quantitative stability data for this compound powder under various stress conditions (e.g., humidity, elevated temperature) is not extensively available in public literature, the primary degradation pathway of concern for maleimides, in general, is the hydrolysis of the maleimide ring. This reaction is accelerated by the presence of moisture and basic conditions, leading to the formation of a maleamic acid derivative, which is unreactive towards thiols.

The maleimide group's reactivity is central to its function. After conjugation with a thiol, the resulting thioether bond itself can be subject to degradation, particularly through retro-Michael addition and thiol exchange, especially in reducing environments.[11] However, for the powder form, preventing hydrolysis by maintaining dry storage conditions is the most critical factor.

Below is a diagram illustrating the structure of this compound and its potential hydrolysis.

Caption: Potential hydrolysis of this compound.

Recommended Handling and Experimental Protocols

Due to its potential as a skin, eye, and respiratory irritant, proper personal protective equipment (PPE) should always be used when handling this compound powder.[6][10]

5.1. Personal Protective Equipment (PPE)

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[10][12]

  • Eye Protection: Use chemical safety goggles or a face shield.[12]

  • Skin and Body Protection: A lab coat is required. For larger quantities, impervious clothing may be necessary.[13]

  • Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling the dust. If a fume hood is not available, use an approved particulate respirator.[10]

5.2. General Handling Workflow

The following workflow outlines the recommended procedure for handling this compound powder from storage to use.

cluster_workflow Handling Workflow for this compound Powder Start Start: Retrieve from Storage (2-8°C or -20°C) Equilibrate Equilibrate container to room temperature before opening to prevent condensation. Start->Equilibrate Weigh In a fume hood, weigh the desired amount of powder using appropriate PPE. Equilibrate->Weigh Dissolve Dissolve in an appropriate anhydrous solvent (e.g., DMSO, DMF) immediately before use. Weigh->Dissolve Store Reseal container tightly, and return to proper storage conditions promptly. Weigh->Store After weighing Use Proceed with conjugation reaction. Dissolve->Use

Caption: Recommended handling workflow for this compound powder.

5.3. Experimental Protocol: General Considerations for Use

While specific protocols will vary based on the application, some general principles apply:

  • Solvent Choice: this compound is often dissolved in anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[3] The use of freshly opened or anhydrous solvents is crucial to prevent hydrolysis.

  • pH of Reaction: The reaction of the maleimide group with a thiol is most efficient at a pH range of 6.5-7.5. At pH values above 8.0, the maleimide ring becomes increasingly susceptible to hydrolysis, and the potential for reaction with amines increases.

  • Stock Solutions: If preparing a stock solution, it is advisable to aliquot it into single-use volumes and store it at -80°C to minimize freeze-thaw cycles and exposure to moisture.[3] Stock solutions in DMSO may be stable for a limited time at -20°C or -80°C, but long-term stability should be validated for the specific storage conditions.[3]

Conclusion

The stability of this compound powder is contingent upon strict adherence to proper storage and handling protocols. By minimizing its exposure to moisture, light, and elevated temperatures, researchers can ensure the compound's reactivity and integrity for use in critical bioconjugation applications. The use of appropriate personal protective equipment and handling in a well-ventilated environment are essential for laboratory safety. While quantitative data on the powder's degradation kinetics is sparse, the qualitative guidelines provided by suppliers offer a robust framework for maintaining its quality over time.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Peptide Conjugation with 3-Maleimidopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide conjugation is a cornerstone technique in drug development, diagnostics, and life sciences research. The covalent attachment of molecules such as fluorophores, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs to peptides can significantly enhance their therapeutic efficacy, pharmacokinetic properties, and utility in various assays. The reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, typically from a cysteine residue within a peptide, is a widely employed bioconjugation strategy due to its high selectivity and efficiency under mild, physiological conditions.[1][2][3][4] This Michael addition reaction results in the formation of a stable thioether bond.[1][2][]

3-Maleimidopropionic acid is a valuable crosslinking reagent that contains a thiol-reactive maleimide group and a carboxylic acid group. The carboxylic acid can be activated (e.g., as an NHS-ester) to react with primary amines, or it can be used for further modifications.[6][7] This application note provides a detailed, step-by-step protocol for the conjugation of a cysteine-containing peptide with this compound.

Principle of the Reaction

The conjugation process is based on the nucleophilic attack of the thiol group from a cysteine residue on the electron-deficient double bond of the maleimide ring of this compound. This reaction is highly specific for thiols at a pH range of 6.5-7.5, minimizing off-target reactions with other amino acid residues like lysine, which can become reactive at higher pH values.[8]

Quantitative Data Summary

The efficiency of maleimide-thiol conjugation can be influenced by several factors including pH, temperature, reaction time, and the molar ratio of the reactants. The following table summarizes typical quantitative data associated with this conjugation method.

ParameterTypical Value/RangeNotes
Reaction pH 6.5 - 7.5Optimal for thiol selectivity. Higher pH (>7.5) can lead to competitive reaction with amines and hydrolysis of the maleimide group.[8] Acidic conditions can suppress undesirable side reactions like thiazine (B8601807) formation with N-terminal cysteines.[9][10]
Molar Ratio (Maleimide:Peptide) 10:1 to 20:1A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion.[11][12][13] However, the optimal ratio may need to be determined empirically for each specific peptide.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (e.g., 2-4 hours), while reactions at 4°C are slower (e.g., overnight) and may be preferred for sensitive peptides.[11][13]
Reaction Time 2 hours to overnightThe reaction time depends on the temperature and the specific reactants. The progress can be monitored by analytical techniques like HPLC.[11][13]
Conjugation Efficiency >80%With optimized conditions, high conjugation efficiencies can be achieved. For example, one study reported an 84 ± 4% efficiency after 30 minutes at room temperature.[1]

Experimental Workflow

The overall experimental workflow for the conjugation of a peptide with this compound involves several key stages, from preparation of the reactants to purification and analysis of the final conjugate.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis peptide_prep Peptide Preparation (Dissolution, Reduction of Disulfides) conjugation Conjugation Reaction (Mixing, Incubation) peptide_prep->conjugation Cysteine-containing Peptide maleimide_prep This compound Solution Preparation maleimide_prep->conjugation Activated Maleimide purification Purification of Conjugate (e.g., HPLC, Gel Filtration) conjugation->purification Crude Conjugate analysis Analysis of Conjugate (e.g., Mass Spectrometry, HPLC) purification->analysis Purified Conjugate

Caption: Experimental workflow for peptide conjugation.

Experimental Protocols

This section provides a detailed methodology for the conjugation of a cysteine-containing peptide with this compound.

Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.[1][6][11]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).[1][3][11]

  • Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][6][11]

  • Purification Supplies: HPLC system with a suitable column (e.g., C18), gel filtration columns (e.g., PD-10), or dialysis equipment.[1][11][12]

  • Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or LC-MS), HPLC with UV detector.[2]

Step 1: Preparation of the Cysteine-Containing Peptide
  • Dissolve the Peptide: Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[1][4][11] Degassing the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) is crucial to prevent oxidation of the thiol groups.[1][11]

  • Reduction of Disulfide Bonds (if necessary): Peptides can form intramolecular or intermolecular disulfide bonds, which will not react with maleimides.[4][6] If your peptide contains disulfide bonds, they must be reduced.

    • Add a 10-100 fold molar excess of TCEP to the peptide solution.[1][3][11]

    • Incubate the mixture at room temperature for 20-30 minutes.[11]

    • Note: Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide reagent, as it will compete for the reaction.[11] TCEP does not need to be removed.

Step 2: Preparation of the this compound Solution
  • Dissolve the Reagent: Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO.[1][6][11] A typical concentration is 10 mM.[11][12]

  • Vortex: Briefly vortex the solution to ensure it is fully dissolved.[11]

Step 3: The Conjugation Reaction
  • Combine Reactants: Add the desired molar excess (typically 10-20 fold) of the this compound solution to the peptide solution while gently stirring or vortexing.[11][12][13] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.[8]

  • Incubation:

    • Flush the reaction vial with an inert gas (nitrogen or argon) and seal it tightly.[1][11]

    • Protect the reaction from light.[11]

    • Incubate the reaction mixture. Common conditions are 2 hours at room temperature or overnight at 4°C.[11][13] The optimal time and temperature may need to be determined empirically.

Step 4: Purification of the Peptide Conjugate
  • Removal of Excess Reagent: After the incubation period, it is essential to remove the unreacted this compound and any by-products. Several methods can be employed for purification:

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying the peptide conjugate and separating it from the starting materials.[1][11]

    • Gel Filtration Chromatography: Size exclusion chromatography using columns like Zeba™ Spin desalting columns or PD MiniTrap™ G-25 can effectively separate the larger peptide conjugate from the smaller unreacted maleimide.[11]

    • Dialysis: This method is suitable for removing water-soluble maleimides, but may be less effective for those with poor aqueous solubility.[1][6]

Step 5: Analysis and Storage of the Conjugate
  • Characterization: The purified peptide conjugate should be analyzed to confirm successful conjugation and to determine its purity.

    • Mass Spectrometry: Techniques like MALDI-TOF or LC-MS can be used to verify the molecular weight of the conjugate, confirming the addition of the this compound moiety.

    • HPLC: Analytical HPLC can be used to assess the purity of the final product.[2]

  • Storage:

    • For short-term storage (up to one week), the purified conjugate can be stored at 2-8°C, protected from light.[11][12]

    • For long-term storage (up to a year), it is recommended to add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[11][12] The addition of a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also be beneficial.[12]

Signaling Pathway Diagram (Example Application)

In many applications, the conjugated peptide is designed to interact with a specific cellular signaling pathway. For instance, a peptide antagonist might be developed to block a receptor's interaction with its ligand, thereby inhibiting a downstream signaling cascade. The following is a generic example of a signaling pathway that could be targeted.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes ligand Ligand ligand->receptor Binds & Activates conjugated_peptide Conjugated Peptide (Antagonist) conjugated_peptide->receptor Binds & Blocks

Caption: Example of a targeted signaling pathway.

Conclusion

The conjugation of peptides with this compound via maleimide-thiol chemistry is a robust and widely used method for creating novel biomolecules with enhanced properties. By following the detailed protocols outlined in this application note and carefully controlling the reaction conditions, researchers can achieve high conjugation efficiencies and obtain purified conjugates suitable for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using 3-Maleimidopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. 3-Maleimidopropionic acid is a versatile heterobifunctional linker that can be employed in the synthesis of ADCs. Its maleimide (B117702) group reacts specifically with thiol groups, such as those on cysteine residues of an antibody, while its carboxylic acid moiety can be activated to form a stable amide bond with a drug molecule. This document provides detailed application notes and experimental protocols for the development of ADCs using this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
CAS Number 7423-55-4
Appearance White to off-white solid
Solubility Soluble in DMSO and water[1]
Storage 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light)[1]

Principle of Conjugation

The conjugation of a cytotoxic drug to an antibody using a this compound-based linker involves a two-step process:

  • Drug-Linker Synthesis: The carboxylic acid group of this compound is activated (e.g., using NHS esters) and reacted with an amine-containing cytotoxic drug to form a stable amide bond. This creates a maleimide-functionalized drug-linker intermediate.

  • Antibody-Drug Conjugation: The antibody's interchain disulfide bonds are partially or fully reduced to generate free thiol groups. The maleimide group of the drug-linker then reacts with these thiol groups via a Michael addition reaction to form a stable thioether bond, resulting in the final ADC.

Experimental Protocols

Protocol 1: Synthesis of Maleimido-Drug Linker (Example with MMAE)

This protocol describes the synthesis of a drug-linker construct where this compound is conjugated to the potent cytotoxic agent Monomethyl Auristatin E (MMAE).

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Monomethyl Auristatin E (MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) and NHS (1.05 eq) in anhydrous DCM.

    • Add DCC (1.05 eq) to the solution at 0°C and stir for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours under an inert atmosphere.

    • Monitor the formation of the NHS ester by LC-MS.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The resulting filtrate containing the activated linker is used directly in the next step.

  • Conjugation to MMAE:

    • Dissolve MMAE (1.0 eq) in anhydrous DMF.

    • Add the freshly prepared solution of the activated this compound to the MMAE solution.

    • Add DIPEA (2.0 eq) to act as a non-nucleophilic base.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude Maleimide-Linker-MMAE conjugate by RP-HPLC.

Protocol 2: Antibody Reduction and Conjugation

This protocol details the partial reduction of a monoclonal antibody (e.g., Trastuzumab) and subsequent conjugation with the synthesized Maleimido-Drug Linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimido-Drug Linker (from Protocol 1) dissolved in DMSO or DMA

  • N-acetylcysteine

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA)

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.

    • Prepare a fresh stock solution of TCEP in the same buffer.

    • Add a calculated amount of TCEP to the antibody solution to achieve the desired level of reduction and target Drug-to-Antibody Ratio (DAR). A molar excess of 2-5 fold TCEP over antibody is a good starting point for a target DAR of 4.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Buffer Exchange:

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation:

    • Immediately after buffer exchange, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.

    • Add the Maleimido-Drug Linker solution (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution. The final concentration of the organic co-solvent should be below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding an excess of N-acetylcysteine.

Protocol 3: ADC Purification and Characterization

This protocol describes the purification of the ADC and its characterization to determine purity, aggregation, and the average Drug-to-Antibody Ratio (DAR).

Materials:

  • Crude ADC solution

  • Size-Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (for LC-MS)

Procedure:

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using SEC.

  • Characterization:

    • Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

    • Drug-to-Antibody Ratio (DAR) Determination by HIC:

      • HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.

      • Analyze the ADC on a HIC column (e.g., Butyl-NPR).

      • The resulting chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

      • Calculate the average DAR by integrating the peak areas of each species.

    • DAR Determination by RP-HPLC:

      • RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains.

      • The number of drugs per chain can be determined by mass spectrometry.

    • Confirmation by LC-MS:

      • Analyze the intact or reduced ADC by LC-MS to confirm the mass of the different conjugated species and accurately determine the DAR.

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical Trastuzumab-MMAE ADC with a this compound Linker
ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC
Monomer Purity>98%SEC-HPLC
Aggregates<2%SEC-HPLC
Conjugation Efficiency>95%LC-MS
Table 2: In Vitro Cytotoxicity of a Hypothetical Trastuzumab-MMAE ADC with a this compound Linker
Cell LineTarget ExpressionIC₅₀ (ng/mL)
SK-BR-3HER2-positive15.2
BT-474HER2-positive25.8
MDA-MB-468HER2-negative>1000
Table 3: In Vivo Efficacy of a Hypothetical Trastuzumab-MMAE ADC with a this compound Linker in a Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Trastuzumab1045
ADC585
ADC10>95 (Tumor Regression)
Table 4: Stability of Maleimide-Based ADCs in Human Plasma
Linker Type% Intact ADC after 7 days
Traditional N-alkyl maleimide~50%
Hydrolyzed Thiosuccinimide (from this compound) >90%

Note: Data in Tables 1-4 are illustrative and based on typical results for maleimide-based ADCs. Specific results for an ADC using this compound would need to be determined experimentally.

Visualizations

Signaling Pathways

ADCs targeting receptors like HER2 can impact downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and VEGF pathways.

PI3K_Akt_Signaling ADC Trastuzumab-MMAE ADC HER2 HER2 Receptor ADC->HER2 Binds PI3K PI3K HER2->PI3K Activates Internalization Internalization & Drug Release HER2->Internalization PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Internalization->Apoptosis Induces

Caption: PI3K/Akt signaling pathway targeted by a HER2-ADC.

VEGF_Signaling ADC Anti-angiogenic ADC VEGFR VEGF Receptor ADC->VEGFR Blocks VEGF binding Internalization Internalization & Drug Release ADC->Internalization PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Internalization->Angiogenesis Inhibits

Caption: VEGF signaling pathway and ADC intervention.

Experimental Workflows

ADC_Synthesis_Workflow start Start activate_linker Activate 3-Maleimido- propionic Acid (NHS ester) start->activate_linker conjugate_drug Conjugate to MMAE activate_linker->conjugate_drug purify_linker Purify Drug-Linker (RP-HPLC) conjugate_drug->purify_linker conjugate_ab Conjugate Drug-Linker to Antibody purify_linker->conjugate_ab reduce_ab Reduce Antibody (TCEP) reduce_ab->conjugate_ab purify_adc Purify ADC (SEC) conjugate_ab->purify_adc characterize Characterize ADC (HIC, LC-MS) purify_adc->characterize end End characterize->end In_Vitro_Evaluation_Workflow start Start with Purified ADC cytotoxicity Cytotoxicity Assay (IC50 Determination) start->cytotoxicity stability Plasma Stability Assay start->stability binding Binding Assay (ELISA / Flow Cytometry) start->binding data_analysis Data Analysis and Candidate Selection cytotoxicity->data_analysis stability->data_analysis binding->data_analysis end Proceed to In Vivo Studies data_analysis->end

References

Activating 3-Maleimidopropionic Acid: Application Notes and Protocols for EDC/HATU Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Maleimidopropionic acid is a heterobifunctional crosslinker widely utilized in bioconjugation and drug delivery. Its structure incorporates a terminal carboxyl group and a maleimide (B117702) moiety. The maleimide group readily and specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. To achieve this conjugation, the carboxyl group must first be activated to create a reactive intermediate that can form a stable amide bond with a primary amine on the target molecule. This document provides detailed application notes and protocols for the activation of the carboxyl group of this compound using two common and efficient coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Chemical Reaction Mechanisms

Understanding the underlying chemical principles of carboxyl group activation is crucial for optimizing reaction conditions and troubleshooting.

EDC/NHS Activation Pathway

The activation of a carboxyl group using EDC is a two-step process, often enhanced by the addition of NHS or its water-soluble analog, Sulfo-NHS.

  • Formation of the O-acylisourea intermediate: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • Conversion to a stable NHS ester: This intermediate is susceptible to hydrolysis. The addition of NHS leads to its rapid conversion into a more stable and amine-reactive succinimidyl ester. This NHS ester is less prone to hydrolysis and can be isolated or reacted in situ with a primary amine.

EDC_NHS_Mechanism cluster_step1 Step 1: O-acylisourea Formation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amide Bond Formation CarboxylicAcid 3-Maleimidopropionic Acid (R-COOH) Intermediate1 O-acylisourea Intermediate (unstable) CarboxylicAcid->Intermediate1 + EDC EDC EDC NHSEster Amine-Reactive NHS Ester Intermediate1->NHSEster + NHS Urea Urea Byproduct Intermediate1->Urea releases NHS NHS Conjugate Stable Amide Bond (R-CO-NH-R') NHSEster->Conjugate + R'-NH2 ReleasedNHS Released NHS NHSEster->ReleasedNHS releases Amine Primary Amine (R'-NH2)

EDC/NHS Activation and Amide Coupling Pathway
HATU Activation Pathway

HATU is a uronium-based coupling reagent that efficiently activates carboxyl groups, particularly in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Formation of the OAt-Active Ester: The carboxylate anion, formed by the deprotonation of this compound by DIPEA, attacks HATU. This results in the formation of a highly reactive OAt-active ester and tetramethylurea as a byproduct. The 7-azabenzotriazole (OAt) leaving group is an excellent choice for minimizing racemization and accelerating the coupling reaction.

  • Amide Bond Formation: The OAt-active ester readily reacts with a primary amine to form a stable amide bond.

HATU_Mechanism cluster_step1 Step 1: Carboxylate Formation cluster_step2 Step 2: OAt-Active Ester Formation cluster_step3 Step 3: Amide Bond Formation CarboxylicAcid 3-Maleimidopropionic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) CarboxylicAcid->Carboxylate + DIPEA Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea HATU->TMU releases Conjugate Stable Amide Bond (R-CO-NH-R') ActiveEster->Conjugate + R'-NH2 ReleasedHOAt Released HOAt ActiveEster->ReleasedHOAt releases Amine Primary Amine (R'-NH2)

HATU Activation and Amide Coupling Pathway

Quantitative Data Summary

Table 1: Comparative Yields of Carboxylic Acid Activation

Carboxylic AcidCoupling ReagentAdditiveSolventReaction TimeTemperatureYield (%)Reference
Pyridine 3-carboxylic acidEDCHOAtCH₂Cl₂15 min0 °C to RT85[1]
Pyridine 3-carboxylic acidHATUDIPEATHF5 min0 °C to RT84[1]
Glutaric AcidEDCNHSMES Buffer (aq.)1 hRoom Temp.73 (di-ester)[2]
2,2-Dimethyl Glutaric AcidEDCNHSMES Buffer (aq.)1 hRoom Temp.85 (di-ester)[2]
Various Dicarboxylic AcidsHATUDIPEA2-MeTHFNot specifiedRoom Temp.>70 (diamide)[3]

Table 2: General Reaction Conditions

ParameterEDC/NHS ActivationHATU Activation
Molar Ratio (Acid:Reagent:Additive) 1 : 1.1-1.5 : 1.1-1.51 : 1.1 : 2 (Base)
Solvent Aprotic (DMF, DMSO, CH₂Cl₂) or Aqueous Buffer (MES, PBS)Aprotic (DMF, THF, CH₃CN)
pH (Aqueous) 4.5 - 6.0 for activation, 7.2 - 8.5 for couplingNot applicable (anhydrous conditions preferred)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time Activation: 15-60 min; Coupling: 1-4 hoursActivation: 5-30 min; Coupling: 1-4 hours

Experimental Protocols

Materials and Reagents:

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 0.1 M MES Buffer (pH 6.0)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Note: Ensure all glassware is dry when using anhydrous solvents.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the formation of this compound N-hydroxysuccinimide ester.

  • Dissolution: Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 equivalents) to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the NHS ester.

  • Use or Isolation: The resulting solution containing the activated this compound NHS ester can be used immediately for conjugation or the product can be isolated.

  • Isolation (Optional): To isolate the NHS ester, precipitate the product by adding cold diethyl ether. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Store the isolated product under desiccated conditions at -20°C.

Protocol 2: Activation of this compound with HATU

This protocol is suitable for anhydrous conditions and is known for its high efficiency and low racemization.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Base Addition: Add DIPEA (2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • HATU Addition: Add HATU (1.1 equivalents) to the solution. The solution may change color.

  • Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the OAt-active ester.

  • Use: The resulting solution containing the activated this compound should be used immediately for the subsequent conjugation step.

Protocol 3: General Conjugation to an Amine-Containing Molecule
  • Prepare Amine Solution: Dissolve the amine-containing molecule (1 equivalent) in an appropriate solvent (e.g., DMF for organic-soluble molecules, or a suitable buffer like PBS pH 7.4 for proteins).

  • Conjugation: Slowly add the freshly prepared activated this compound solution (from Protocol 1 or 2) to the stirred amine solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4 °C for sensitive biomolecules.

  • Quenching: Quench any unreacted NHS/OAt-ester by adding a small amount of an amine-containing quenching solution (e.g., 1 M Tris buffer, final concentration ~50 mM).

  • Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted starting materials and byproducts.

Experimental Workflow

Experimental_Workflow cluster_activation Carboxyl Group Activation cluster_conjugation Amide Bond Formation cluster_purification Purification and Analysis Start This compound Reagents Add Coupling Reagents (EDC/NHS or HATU/DIPEA) Start->Reagents Activation Stir at RT (15-60 min) Formation of Active Ester Reagents->Activation Conjugation Mix and Stir (2-4h at RT or O/N at 4°C) Activation->Conjugation Amine Prepare Amine-Containing Molecule Solution Amine->Conjugation Quench Quench Reaction Conjugation->Quench Purify Purify Conjugate (Dialysis, SEC, HPLC) Quench->Purify Analyze Characterize Product (SDS-PAGE, MS, etc.) Purify->Analyze

Overall Experimental Workflow

References

Preparation of Maleimide-Activated Carrier Proteins for Hapten Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

To elicit a robust immune response against small molecules (haptens), it is essential to conjugate them to larger carrier proteins, rendering them immunogenic.[1][2] This process is a cornerstone in the development of antibodies for diagnostics, therapeutics, and research. One of the most effective and widely used methods for this conjugation is through the use of maleimide-activated carrier proteins.[2] This method involves a two-step process: first, the carrier protein is activated with a heterobifunctional crosslinker containing a maleimide (B117702) group, and second, a sulfhydryl-containing hapten is covalently coupled to the activated protein.[3][4]

The maleimide group specifically and efficiently reacts with sulfhydryl (-SH) groups at a physiological pH range of 6.5-7.5 to form a stable thioether bond.[3][5] This high specificity minimizes side reactions and allows for controlled conjugation. Common carrier proteins for this application include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[6][7] KLH is highly immunogenic and often used for immunization, while BSA is typically used for screening assays to avoid cross-reactivity with the carrier protein used for immunization.[6][7]

This document provides detailed protocols for the preparation of maleimide-activated carrier proteins and their subsequent conjugation with sulfhydryl-containing haptens. It also includes methods for characterizing the resulting conjugates to ensure the quality and consistency required for downstream applications.

Quantitative Data Summary

The efficiency of maleimide activation and subsequent hapten conjugation is influenced by several factors, including the molar ratio of crosslinker to protein and hapten to carrier. The following tables summarize key quantitative parameters for successful conjugation.

Table 1: Recommended Molar Ratios for Carrier Protein Activation with Sulfo-SMCC

Carrier ProteinMolar Excess of Sulfo-SMCC to ProteinExpected Maleimide Groups per Protein MoleculeReference(s)
Bovine Serum Albumin (BSA)10-50 fold10-25[8][9]
Keyhole Limpet Hemocyanin (KLH)10-50 fold160-320[8][10]

Table 2: Recommended Molar Ratios for Hapten Conjugation

Hapten TypeMolar Excess of Hapten to Maleimide GroupsExpected Hapten Density (Haptens/Carrier)Reference(s)
Cysteine-containing peptide (~1500 Da)1.5 - 2 foldHigh[6][11]
Small molecule haptenVariable, empirically determinedVaries[12]

Experimental Protocols

Protocol 1: Activation of Carrier Protein with Sulfo-SMCC

This protocol describes the activation of a carrier protein (e.g., BSA or KLH) using the water-soluble heterobifunctional crosslinker, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC).[3][8]

Materials:

  • Carrier Protein (BSA or KLH)

  • Sulfo-SMCC

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5[8]

  • Deionized Water

  • Desalting column (e.g., Sephadex G-25)[8]

Procedure:

  • Prepare Carrier Protein: Dissolve the carrier protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.[13]

  • Prepare Sulfo-SMCC: Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[8] Note: Sulfo-SMCC is moisture-sensitive; allow the vial to equilibrate to room temperature before opening.[5][8]

  • Reaction: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the protein solution.[4] For dilute protein solutions (<1 mg/mL), a higher molar excess (40- to 80-fold) may be required.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8][14]

  • Purification: Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[3][8] The maleimide-activated protein will be in the first peak to elute.

  • Quantification of Activation (Optional): The number of maleimide groups introduced can be quantified using a colorimetric assay with a maleimide sensor or by reacting with a known concentration of a thiol-containing compound and measuring the unreacted thiol.[15][16]

Protocol 2: Conjugation of Sulfhydryl-Containing Hapten to Maleimide-Activated Carrier Protein

This protocol details the conjugation of a hapten containing a free sulfhydryl group to the maleimide-activated carrier protein.

Materials:

  • Maleimide-Activated Carrier Protein (from Protocol 1)

  • Sulfhydryl-Containing Hapten (e.g., cysteine-terminated peptide)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 0.1 M EDTA, pH 7.2[17]

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Hapten: Dissolve the sulfhydryl-containing hapten in Conjugation Buffer. If the hapten has limited solubility, a minimal amount of an organic solvent like DMSO (up to 30% final concentration) can be used.[17][18] Note: Ensure the hapten's sulfhydryl group is in a reduced state. If necessary, reduce disulfide bonds using a reducing agent like TCEP and remove the reducing agent before conjugation.[17]

  • Conjugation Reaction: Immediately mix the hapten solution with the maleimide-activated carrier protein solution. A 1.5 to 2-fold molar excess of hapten over the available maleimide groups is a good starting point.[6][13]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[18][19]

  • Purification: Remove non-conjugated hapten and other reaction byproducts by desalting or dialysis against an appropriate buffer (e.g., PBS).[14][18]

  • Storage: Store the purified hapten-carrier conjugate at 4°C for short-term storage or at -20°C for long-term storage.[17]

Characterization of Hapten-Carrier Conjugates

It is crucial to characterize the final conjugate to determine the hapten density (number of hapten molecules per carrier protein molecule).[1][20]

Methods for Characterization:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides the molecular weight of the conjugate, from which the hapten density can be calculated.[1][12]

  • Spectrophotometric Analysis: If the hapten has a unique absorbance spectrum, its concentration can be determined and used to calculate the hapten-to-protein ratio.[20]

  • Trinitrobenzene Sulfonic Acid (TNBS) Assay: Can be used to determine the number of remaining free amino groups on the carrier protein after conjugation, indirectly indicating the extent of modification.[20]

  • Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of the protein upon hapten conjugation can be correlated with hapten density.[21][22]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to detect protein cross-linking and to observe the increase in apparent molecular weight of the conjugate compared to the unconjugated carrier.[12]

Visualizations

experimental_workflow cluster_activation Carrier Protein Activation cluster_conjugation Hapten Conjugation cluster_characterization Characterization p1 Prepare Carrier Protein p3 React Protein with Sulfo-SMCC p1->p3 p2 Prepare Sulfo-SMCC p2->p3 p4 Purify Activated Protein p3->p4 h2 Mix Activated Protein and Hapten p4->h2 Maleimide-Activated Carrier h1 Prepare Sulfhydryl-Hapten h1->h2 h3 Purify Conjugate h2->h3 c1 Determine Hapten Density h3->c1

Caption: Experimental workflow for hapten-carrier conjugation.

signaling_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step Carrier Protein Carrier Protein Maleimide-Activated Protein Maleimide-Activated Protein Carrier Protein->Maleimide-Activated Protein Primary Amine Reaction Sulfo-SMCC Sulfo-SMCC Sulfo-SMCC->Maleimide-Activated Protein Hapten-Carrier Conjugate Hapten-Carrier Conjugate Maleimide-Activated Protein->Hapten-Carrier Conjugate Thiol Reaction Sulfhydryl-Hapten Sulfhydryl-Hapten Sulfhydryl-Hapten->Hapten-Carrier Conjugate

Caption: Chemical reaction pathway for conjugation.

References

Application Notes and Protocols: 3-Maleimidopropionic Acid in Vaccine Development for Antigen Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugate vaccines represent a significant advancement in vaccinology, particularly for inducing robust immune responses against poorly immunogenic antigens like bacterial polysaccharides or small haptens.[1][2] The covalent linkage of these antigens to a carrier protein converts a T-cell-independent immune response into a more effective and long-lasting T-cell-dependent response.[1][2] This process facilitates immunological memory, a critical component for long-term protection.[1][2] The choice of a linker to conjugate the antigen to the carrier protein is crucial for the stability and immunogenicity of the resulting vaccine. 3-Maleimidopropionic acid (MPA) is a bifunctional linker that plays a pivotal role in this process by enabling the stable thioether linkage between a thiol-modified antigen or carrier and its counterpart.[3][4]

This document provides detailed application notes and protocols for the use of this compound in the development of conjugate vaccines.

Mechanism of Action: this compound in Antigen Conjugation

This compound contains two key functional groups: a maleimide (B117702) group and a carboxylic acid group.[3][4] This heterobifunctional nature allows for a two-step conjugation process.

  • Activation of Carboxylic Acid : The carboxylic acid end of MPA can be activated using carbodiimide (B86325) chemistry, for example, with N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[5] This reaction forms a highly reactive NHS ester.

  • Reaction with Amine Groups : The MPA-NHS ester can then be reacted with primary amine groups (e.g., lysine (B10760008) residues) on the carrier protein or a suitably modified antigen.

  • Thiol-Maleimide Ligation : The maleimide group of the now MPA-functionalized molecule reacts specifically and efficiently with a free sulfhydryl (thiol) group on the other conjugation partner (e.g., a cysteine residue on a carrier protein or a thiolated hapten) to form a stable thioether bond.[6][7] This reaction is most efficient at a pH range of 6.5-7.5.[7]

Data Presentation: Quantitative Analysis of Maleimide-Thiol Conjugation

The efficiency of the maleimide-thiol conjugation is influenced by several factors, including the molar ratio of maleimide to thiol, pH, temperature, and reaction time. The following tables summarize quantitative data from various studies to guide the optimization of conjugation protocols.

Reactants Maleimide:Thiol Molar Ratio Reaction Conditions Conjugation Efficiency (%) Reference
Maleimide-PEG-PLGA Nanoparticles and cRGDfK (peptide)2:130 min, RT, 10 mM HEPES pH 7.084 ± 4%[5][8]
Maleimide-PEG-PLGA Nanoparticles and cRGDfK (peptide)3:12 hours~100%[8]
Maleimide-PEG-PLGA Nanoparticles and 11A4 (nanobody)5:12 hours, RT, PBS pH 7.458 ± 12%[5][8]
Maleimide-PEG-PLGA Nanoparticles and 11A4 (nanobody)20:12 hours~70%[8]
Maleimide-functionalized dye and IgG10:1 to 20:12 hours at RT or overnight at 4°CRecommended starting range[4][6][7][9]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiolated Hapten to a Carrier Protein using this compound

This protocol describes the activation of a carrier protein with MPA followed by conjugation to a thiol-containing hapten.

Materials:

  • Carrier Protein (e.g., Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH))

  • This compound (MPA)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Thiolated Hapten

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Carrier Protein Preparation:

    • Dissolve the carrier protein in Activation Buffer to a final concentration of 5-10 mg/mL.

  • Activation of this compound:

    • Dissolve MPA and sulfo-NHS in anhydrous DMF or DMSO to a concentration of 100 mM each.

    • In a separate tube, dissolve EDC in anhydrous DMF or DMSO to a concentration of 100 mM.

    • Immediately before use, mix equal volumes of the MPA/sulfo-NHS solution and the EDC solution.

  • Activation of Carrier Protein with MPA:

    • Add the activated MPA solution to the carrier protein solution at a 20-50 fold molar excess of MPA to the protein.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Removal of Excess MPA:

    • Remove unreacted MPA and byproducts by passing the reaction mixture through a spin desalting column equilibrated with degassed PBS, pH 7.2.

  • Conjugation to Thiolated Hapten:

    • Dissolve the thiolated hapten in degassed PBS, pH 7.2.

    • Add the thiolated hapten to the activated carrier protein solution at a 1.5 to 5-fold molar excess of hapten to the protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Purify the conjugate from excess hapten and byproducts using a desalting column or dialysis against PBS.

  • Characterization of the Conjugate:

    • Determine the hapten-to-protein ratio using spectrophotometry (e.g., by measuring the absorbance of a unique chromophore on the hapten) or mass spectrometry (MALDI-TOF).

Protocol 2: One-Pot Conjugation of a Thiolated Carrier Protein to an Amine-Containing Hapten using a MPA-NHS Ester

This protocol utilizes a pre-activated MPA-NHS ester for a more direct conjugation.

Materials:

  • Thiolated Carrier Protein (e.g., reduced antibody fragment)

  • Amine-Containing Hapten

  • This compound N-hydroxysuccinimide ester (MPA-NHS)

  • Conjugation Buffer: PBS, pH 7.2-7.5, degassed

  • Anhydrous DMSO

  • Spin Desalting Columns

Procedure:

  • Hapten Modification:

    • Dissolve the amine-containing hapten in anhydrous DMSO.

    • Dissolve MPA-NHS in anhydrous DMSO to create a 10 mM stock solution.

    • Add the MPA-NHS stock solution to the hapten solution at a 5 to 10-fold molar excess.

    • Incubate for 1-2 hours at room temperature.

  • Carrier Protein Preparation:

    • Dissolve the thiolated carrier protein in degassed Conjugation Buffer to a concentration of 2-5 mg/mL. If the protein contains disulfide bonds, reduce them first with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the MPA-modified hapten solution to the thiolated carrier protein solution. A 10-20 fold molar excess of the modified hapten over the protein is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification and Characterization:

    • Purify and characterize the conjugate as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation of MPA cluster_protein_modification Step 2: Carrier Protein Modification cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification MPA This compound Activated_MPA Activated MPA-NHS Ester MPA->Activated_MPA EDC_NHS EDC/sulfo-NHS EDC_NHS->Activated_MPA Activated_Carrier MPA-Activated Carrier Activated_MPA->Activated_Carrier Carrier_Protein Carrier Protein (with -NH2) Carrier_Protein->Activated_Carrier Conjugate Vaccine Conjugate Activated_Carrier->Conjugate Thiol_Hapten Thiolated Hapten (with -SH) Thiol_Hapten->Conjugate Purification Size Exclusion Chromatography / Dialysis Conjugate->Purification Purified_Conjugate Purified Vaccine Conjugate Purification->Purified_Conjugate

Caption: Experimental workflow for hapten-carrier conjugation using this compound.

Immune Response to Conjugate Vaccines: Signaling Pathways

The conjugation of a hapten to a carrier protein is designed to elicit a T-cell dependent immune response. The following diagrams illustrate the key signaling pathways involved.

B-Cell Activation by Conjugate Vaccine

B_Cell_Activation cluster_cell B-Cell BCR B-Cell Receptor (BCR) (recognizes Hapten) Internalization Internalization & Antigen Processing BCR->Internalization Signalosome BCR Signalosome (Lyn, Syk, BTK, BLNK) BCR->Signalosome Cross-linking MHC_II MHC Class II (presents Carrier Peptide) Internalization->MHC_II Downstream Downstream Signaling (PLCγ2, PI3K) Signalosome->Downstream Transcription Transcription Factors (NF-κB, AP-1) Downstream->Transcription Activation B-Cell Activation (Proliferation, Differentiation) Transcription->Activation Conjugate Vaccine Conjugate (Hapten-Carrier) Conjugate->BCR Binding

Caption: B-Cell activation pathway initiated by a conjugate vaccine.

T-Cell Help and B-Cell Differentiation

T_Cell_Help cluster_interaction B-Cell and T-Helper Cell Interaction B_Cell Antigen-Presenting B-Cell MHC_II_Peptide MHC-II + Carrier Peptide CD40 CD40 B_Cell_Diff B-Cell Differentiation (Plasma & Memory Cells) B_Cell->B_Cell_Diff T_Cell T-Helper Cell TCR T-Cell Receptor (TCR) CD40L CD40L Cytokines Cytokine Release (IL-4, IL-21) T_Cell->Cytokines MHC_II_Peptide->TCR Recognition TCR->T_Cell activates CD40->CD40L Co-stimulation Cytokines->B_Cell stimulates

Caption: T-Cell help mechanism leading to B-cell differentiation.

Conclusion

This compound is a versatile and effective crosslinker for the development of conjugate vaccines. Its ability to form stable thioether bonds under mild conditions makes it an invaluable tool for conjugating haptens and carrier proteins. By carefully optimizing the reaction conditions, researchers can achieve high conjugation efficiencies, leading to the production of potent vaccines capable of inducing robust and long-lasting T-cell-dependent immune responses. The protocols and data presented in these application notes provide a comprehensive guide for scientists and professionals in the field of vaccine development.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Maleimide Hydrolysis During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of the maleimide (B117702) group during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of a water molecule, forming a non-reactive maleamic acid derivative. This is a significant concern during conjugation because the hydrolyzed maleimide is no longer capable of reacting with thiol groups (e.g., from cysteine residues in proteins), leading to a lower yield of the desired conjugate and complicating downstream purification and analysis.[1][2]

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The rate of maleimide hydrolysis is primarily influenced by:

  • pH: The hydrolysis rate increases significantly with increasing pH. Alkaline conditions (pH > 7.5) promote the reaction.[1][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][5]

  • Buffer Composition: While less influential than pH and temperature, the specific buffer components can have a minor effect on maleimide stability. It is crucial to avoid buffers containing nucleophiles that can react with the maleimide.

Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?

A3: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][6] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the competing hydrolysis of the maleimide group is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Q4: How should I prepare and store maleimide stock solutions to prevent premature hydrolysis?

A4: Maleimide reagents should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[7] These stock solutions should be stored at -20°C or -80°C to maximize their shelf-life. It is recommended to prepare fresh aqueous working solutions of the maleimide immediately before use.

Q5: Can the thiosuccinimide conjugate also undergo hydrolysis? Is this beneficial?

A5: Yes, the thiosuccinimide linkage formed after conjugation can also undergo hydrolysis, resulting in a ring-opened succinamic acid thioether. This post-conjugation hydrolysis is often beneficial as the resulting structure is more stable and resistant to retro-Michael reactions, which can lead to deconjugation.[8][9] Some advanced strategies involve using maleimide derivatives with electron-withdrawing groups to accelerate this post-conjugation hydrolysis for enhanced stability.[10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Conjugation Yield Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before or during the conjugation reaction.- Ensure the reaction pH is strictly maintained between 6.5 and 7.5.- Use freshly prepared maleimide solutions from anhydrous stock.- Perform the reaction at a lower temperature (e.g., 4°C overnight instead of room temperature for 2 hours).[1][4]
Thiol Oxidation: The thiol groups on the protein may have oxidized to form disulfide bonds, which are unreactive with maleimides.- Degas buffers to remove dissolved oxygen.- Add a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution before adding the maleimide.- Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
Inconsistent Results Variable Maleimide Reactivity: The reactivity of the maleimide stock solution may be decreasing over time due to gradual hydrolysis.- Aliquot the anhydrous maleimide stock solution upon preparation to avoid multiple freeze-thaw cycles.- Qualify the reactivity of a new batch of maleimide reagent before use in critical experiments.
Presence of Unexpected Side Products Reaction with Primary Amines: At pH values above 7.5, maleimides can start to react with primary amines (e.g., lysine (B10760008) residues).- Strictly maintain the reaction pH at or below 7.5.- If possible, use a slightly more acidic pH (e.g., 6.5-7.0) to further enhance selectivity for thiols.

Quantitative Data Summary

The stability of the maleimide group is highly dependent on the experimental conditions. The following tables provide a summary of quantitative data on maleimide hydrolysis rates.

Table 1: Effect of pH and Temperature on Maleimide Hydrolysis

pHTemperature (°C)Half-life of N-alkyl MaleimideNotesReference(s)
5.520Very SlowMaleimide is highly stable at slightly acidic pH.[5]
7.420~58 hoursRate constant of approximately 1.24 x 10⁻⁵ s⁻¹.[5]
7.437~11 hoursRate constant of approximately 6.55 x 10⁻⁵ s⁻¹.[5]
9.020FastHydrolysis is significantly faster at alkaline pH.[5]
9.237~14 hours to completionFor a specific PEG maleimide derivative.[10]

Table 2: Stability of Thiosuccinimide Conjugates

Conjugate TypeConditionHalf-lifeNotesReference(s)
N-alkyl thiosuccinimidepH 7.4, 37°C27 hoursPost-conjugation hydrolysis is relatively slow for standard linkers.[10]
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hoursElectron-withdrawing aryl groups accelerate hydrolysis.[10]
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hoursStronger electron-withdrawing groups further increase the rate of hydrolysis.[10]

Experimental Protocols

Protocol 1: Minimizing Maleimide Hydrolysis During Conjugation

This protocol outlines the key steps to perform a maleimide-thiol conjugation while minimizing the premature hydrolysis of the maleimide reagent.

  • Preparation of Buffers:

    • Prepare a conjugation buffer with a pH between 6.5 and 7.5 (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2).

    • Thoroughly degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

    • If thiol oxidation is a concern, add 1-5 mM EDTA to the buffer.

  • Preparation of the Thiol-Containing Molecule (e.g., Protein):

    • Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a non-thiol reducing agent like TCEP. Incubate at room temperature for 30-60 minutes.

    • If a thiol-containing reducing agent like DTT is used, it must be removed prior to the addition of the maleimide reagent using a desalting column or buffer exchange.

  • Preparation of the Maleimide Reagent:

    • Immediately before initiating the conjugation, prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF at a concentration of 10-20 mM.

    • From this stock, prepare a fresh working solution in the degassed conjugation buffer.

  • Conjugation Reaction:

    • Add the maleimide solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for the specific application.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. For temperature-sensitive proteins, the lower temperature is recommended.

  • Quenching and Purification:

    • To quench the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.

    • Purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or tangential flow filtration to remove unreacted maleimide and other small molecules.[7]

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

This protocol describes how to intentionally hydrolyze the thiosuccinimide ring after conjugation to form a more stable succinamic acid thioether linkage.

  • Perform the Conjugation:

    • Follow steps 1-4 of Protocol 1 to perform the initial maleimide-thiol conjugation.

  • Purification of the Conjugate:

    • It is recommended to first purify the conjugate to remove any unreacted maleimide and reducing agents. Use a desalting column or perform a buffer exchange into the desired hydrolysis buffer.

  • Inducing Hydrolysis:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).

    • Incubate the solution at 37°C for 2-4 hours. The optimal time may need to be determined empirically and can be monitored by mass spectrometry.

  • Final Buffer Exchange and Storage:

    • After the desired level of hydrolysis is achieved, perform a final buffer exchange into a storage buffer with a neutral pH (e.g., PBS, pH 7.4).

    • Store the stabilized conjugate at 4°C for short-term storage or at -80°C for long-term storage.

Visualizations

Maleimide-Thiol Conjugation vs. Hydrolysis cluster_conjugation Desired Conjugation Pathway cluster_hydrolysis Competing Hydrolysis Pathway Maleimide Maleimide Group Thiosuccinimide Thiosuccinimide Conjugate (Stable Thioether Bond) Maleimide->Thiosuccinimide Michael Addition (pH 6.5-7.5) MaleamicAcid Maleamic Acid (Inactive) Maleimide->MaleamicAcid Hydrolysis (Favored at pH > 7.5) Thiol Thiol Group (-SH) Hydrolysis Water (H₂O)

Caption: Chemical pathways of maleimide-thiol conjugation and competing hydrolysis.

Workflow to Minimize Maleimide Hydrolysis Start Start PrepBuffer Prepare & Degas Buffer (pH 6.5-7.5) Start->PrepBuffer PrepProtein Prepare Thiol-Containing Protein PrepBuffer->PrepProtein Reduce Reduce Disulfides (Optional, with TCEP) PrepProtein->Reduce PrepMaleimide Prepare Fresh Maleimide Solution Reduce->PrepMaleimide Conjugate Incubate Reaction (RT or 4°C) PrepMaleimide->Conjugate Purify Quench & Purify Conjugate Conjugate->Purify End End Purify->End

Caption: Experimental workflow for minimizing maleimide hydrolysis during conjugation.

Post-Conjugation Stabilization Workflow Start Purified Thiosuccinimide Conjugate AdjustpH Adjust pH to 8.5-9.0 Start->AdjustpH Incubate Incubate at 37°C AdjustpH->Incubate HydrolyzedProduct Stable Succinamic Acid Thioether Conjugate Incubate->HydrolyzedProduct BufferExchange Buffer Exchange to Neutral pH HydrolyzedProduct->BufferExchange Store Store Conjugate BufferExchange->Store

Caption: Workflow for post-conjugation hydrolysis to enhance stability.

References

Technical Support Center: Selective Thiol Conjugation with 3-Maleimidopropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Maleimidopropionic acid for selective thiol reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of thiols with this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Suboptimal pH: The reaction pH is outside the optimal range of 6.5-7.5.[1][2][3]Adjust the pH of the reaction buffer to within the 6.5-7.5 range for optimal thiol selectivity and reaction rate. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]
Thiol Oxidation: Free thiols (sulfhydryl groups) have oxidized to form disulfide bonds, which are unreactive with maleimides.[1]Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is effective over a wide pH range and does not need to be removed before adding the maleimide (B117702).[1] To prevent re-oxidation, degas buffers and consider adding a chelating agent like EDTA (1-5 mM).[1]
Maleimide Hydrolysis: The maleimide group on the this compound has been hydrolyzed, rendering it inactive. This is more likely to occur at pH values above 7.5.[1][2][4]Prepare maleimide solutions fresh before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1] Avoid long-term storage of maleimide solutions in aqueous buffers.[2]
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal for the reaction.A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[1] However, this may need to be optimized depending on the specific molecules being conjugated.
Non-specific Conjugation / Side Reactions Reaction with Amines: At pH values above 7.5, primary amines (e.g., lysine (B10760008) residues) can react with the maleimide group.[1][2]Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.[1][2]
Thiazine (B8601807) Rearrangement: If conjugating to a peptide or protein with an N-terminal cysteine, an intramolecular rearrangement can occur, forming a thiazine structure.[1][5][6][7] This is more prominent at neutral or higher pH.[1][5][7]Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1][5] Alternatively, consider acetylating the N-terminal cysteine to prevent this side reaction.[1][5]
Poor Reproducibility Inconsistent Reagent Quality: Purity and activity of this compound or the thiol-containing molecule may vary.Use high-purity reagents. The quality of solvents, such as DMF or DMSO, used to dissolve the maleimide can also be critical; use anhydrous solvents.[1]
Variable Reaction Conditions: Minor variations in pH, temperature, or reaction time can affect the outcome.Carefully control and document all reaction parameters. Use a calibrated pH meter and maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol?

The optimal pH range for the thiol-maleimide conjugation is typically 6.5-7.5.[1][2][3] This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide. Below pH 6.5, the reaction rate slows down because the thiol is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and the potential for side reactions with primary amines, such as those on lysine residues, increases.[1][2]

Q2: How can I prevent the hydrolysis of the maleimide group?

To minimize hydrolysis, it is crucial to prepare aqueous solutions of this compound immediately before use.[2] The maleimide ring is susceptible to opening in aqueous solutions, a process that is accelerated at higher pH.[2][4][8] If you must store a solution, use a dry, water-miscible solvent like DMSO or DMF.[2] For short-term aqueous storage, a slightly acidic buffer (pH 6.0-6.5) at 4°C is recommended.[1]

Q3: My protein has disulfide bonds. How do I ensure it reacts with the maleimide?

Disulfide bonds are unreactive towards maleimides.[9] Therefore, you must first reduce the disulfide bonds to free the thiol groups. A common and effective reducing agent is TCEP (tris(2-carboxyethyl)phosphine).[1] TCEP is advantageous because it is stable, odorless, and does not contain a thiol group itself, meaning it won't compete with your protein for the maleimide and does not need to be removed prior to the conjugation reaction.[1]

Q4: Can this compound react with other amino acids besides cysteine?

While the reaction is highly selective for thiols within the optimal pH range of 6.5-7.5, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH.[1] The most common side reaction is with the primary amine of lysine residues, which becomes more prevalent at pH values above 7.5.[1][2]

Q5: What is thiazine rearrangement and how can I avoid it?

Thiazine rearrangement is a side reaction that can occur when a maleimide is conjugated to a peptide or protein with an N-terminal cysteine.[5][6][7] The N-terminal amine can attack the succinimide (B58015) ring, leading to a stable six-membered thiazine ring.[5] This rearrangement is more likely to happen at neutral to basic pH.[5][7] To prevent this, you can perform the conjugation at a more acidic pH (around 5.0) to protonate the N-terminal amine, or you can acetylate the N-terminal amine to block its nucleophilicity.[1][5] Avoiding peptide designs with N-terminal cysteines for maleimide conjugation is another effective strategy.[5]

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Thiol-Containing Protein with this compound
  • Protein Preparation and Disulfide Reduction:

    • Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.

    • If disulfide bonds are present, add a 10-50 fold molar excess of TCEP solution.

    • Incubate at room temperature for 30-60 minutes.

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the this compound derivative in a minimal amount of an anhydrous organic solvent like DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved maleimide reagent to the reduced protein solution.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing can be beneficial.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM to react with any excess maleimide.[1]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[1]

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
  • Prepare a DTNB solution (5,5'-dithiobis-(2-nitrobenzoic acid)) at 4 mg/mL in 0.1 M phosphate (B84403) buffer, pH 8.0.

  • Prepare protein samples and a standard curve using a known thiol-containing compound (e.g., L-cysteine).

  • Add 50 µL of the DTNB solution to 250 µL of the protein sample or standard in a microplate well.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Dissolve Thiol-containing Molecule in Buffer (pH 6.5-7.5) B Reduce Disulfide Bonds (e.g., with TCEP) A->B D Mix Reactants B->D C Prepare Fresh Solution of This compound C->D E Incubate (RT or 4°C) D->E F Quench Excess Maleimide (e.g., with L-cysteine) E->F G Purify Conjugate (e.g., SEC, Dialysis) F->G

Caption: Experimental workflow for thiol-maleimide conjugation.

troubleshooting_logic Start Low/No Conjugation Yield pH_check Is pH between 6.5-7.5? Start->pH_check thiol_check Were thiols reduced? pH_check->thiol_check Yes adjust_pH Adjust pH to 6.5-7.5 pH_check->adjust_pH No maleimide_check Was maleimide solution fresh? thiol_check->maleimide_check Yes reduce_thiols Add reducing agent (TCEP) thiol_check->reduce_thiols No ratio_check Is maleimide in excess? maleimide_check->ratio_check Yes prepare_fresh Prepare fresh maleimide solution maleimide_check->prepare_fresh No optimize_ratio Optimize maleimide:thiol ratio ratio_check->optimize_ratio No Success Re-run Experiment ratio_check->Success Yes adjust_pH->Success reduce_thiols->Success prepare_fresh->Success optimize_ratio->Success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing maleimide-thiol conjugation reactions. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide: Low Conjugation Efficiency

Low or no conjugation efficiency is one of the most common challenges faced during maleimide-thiol conjugations. This guide provides a systematic approach to identifying and resolving the underlying causes.

Question: Why am I observing low or no conjugation efficiency?

Answer: Several factors can contribute to low conjugation efficiency. The following sections break down the most common causes and their solutions.

Assess Maleimide (B117702) Reagent Reactivity

Potential Cause: Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2] The rate of hydrolysis is dependent on pH and temperature.

Solutions:

  • Fresh Reagent Preparation: Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3][4]

  • pH Control: Maintain the reaction pH within the optimal range of 6.5-7.5 to minimize hydrolysis.[1][5][6]

  • Storage: If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. Long-term storage of maleimide-functionalized molecules at 20°C can lead to a significant loss of reactivity.[1]

Quantitative Data on Maleimide Stability

ConditionObservationReference(s)
Storage at 4°C for 7 days~10% decrease in reactivity[7][8]
Storage at 20°C for 7 days~40% loss of reactivity[7][8]
Verify the Availability of Free Thiols

Potential Cause: Thiol Oxidation

Free sulfhydryl groups (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This oxidation can be catalyzed by the presence of divalent metal ions.[1]

Solutions:

  • Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation.

    • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group, meaning it does not need to be removed before adding the maleimide reagent. It is effective over a wide pH range.[1]

    • DTT (dithiothreitol): A strong reducing agent, but its activity is optimal at pH > 7. Excess DTT is a thiol-containing compound and must be removed before the conjugation reaction to prevent it from competing with your molecule of interest for the maleimide.[1]

  • Preventing Re-oxidation:

    • Degas buffers to remove dissolved oxygen.[1]

    • Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.[1]

Comparison of Common Disulfide Reducing Agents

FeatureTCEP (tris(2-carboxyethyl)phosphine)DTT (dithiothreitol)
Mechanism Thiol-free reductionThiol-disulfide exchange
Optimal pH 1.5 - 8.5> 7.0
Need for Removal NoYes
Interference MinimalCompetes with target thiol
Optimize Reaction Conditions

Potential Cause: Suboptimal pH

The pH of the reaction buffer is critical for efficient and specific conjugation.[1][6]

  • Below pH 6.5: The reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[1][6]

  • Above pH 7.5: The reaction with primary amines (e.g., lysine (B10760008) residues) becomes competitive, leading to a loss of selectivity. Additionally, the rate of maleimide hydrolysis increases.[5][6]

Solution:

  • Maintain the reaction pH within the optimal range of 6.5-7.5. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][5]

Effect of pH on Maleimide-Thiol Reaction

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Potential Cause: Incorrect Stoichiometry

The molar ratio of maleimide to thiol significantly impacts conjugation efficiency. An excess of the maleimide reagent is generally used to drive the reaction to completion.[1][6]

Solution:

  • Optimize the molar ratio for your specific application. A 10-20 fold molar excess of maleimide is a common starting point for labeling proteins.[4] However, for other molecules, the optimal ratio may be different. For example, a 2:1 maleimide to thiol ratio was found to be optimal for the peptide cRGDfK, while a 5:1 ratio was optimal for a nanobody.[7]

Recommended Molar Ratios of Maleimide to Thiol

Molecule TypeRecommended Molar Excess (Maleimide:Thiol)Reference(s)
Peptides (e.g., cRGDfK)2:1[7]
Nanobodies5:1[7]
Antibodies/Proteins10:1 to 20:1[1][3][4]

Potential Cause: Inappropriate Buffer Composition

The choice of buffer can affect reaction kinetics and stability.

Solution:

  • Use non-amine, non-thiol containing buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[4]

  • While Tris buffers are sometimes used, be aware of the potential for reaction with the maleimide at pH values above 7.5.[4]

  • Lowering the buffer concentration at a pH near the buffer's pKa can slow down the reaction, which can be useful for achieving more uniform conjugation in some systems.[9]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
  • Prepare Protein Solution: Dissolve the protein to be conjugated in a degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[4]

  • Add TCEP: Add a 50-100 fold molar excess of TCEP to the protein solution.[4]

  • Incubate: Incubate at room temperature for 30-60 minutes.[4]

  • Proceed to Conjugation: The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[1]

Protocol 2: General Maleimide-Thiol Conjugation
  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in an anhydrous, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4]

  • Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution to achieve the desired maleimide:protein molar ratio (e.g., 10:1 to 20:1). Add the maleimide solution dropwise while gently stirring.[4][6]

  • Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect from light if any of the components are light-sensitive.[3]

  • Quench Reaction (Optional): To stop the reaction and cap any unreacted thiols, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any excess maleimide.[3]

  • Purification: Purify the conjugated protein from excess reagent and byproducts using an appropriate method such as size-exclusion chromatography (e.g., desalting column) or dialysis.[4]

Protocol 3: Quantification of Free Thiols using Ellman's Reagent

Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups before and after conjugation to determine the efficiency of the reaction.

  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.

    • Cysteine Standards: Prepare a series of cysteine standards of known concentrations in the Reaction Buffer.

  • Reaction:

    • To 250 µL of each standard or unknown sample, add 50 µL of the Ellman's Reagent Solution.

    • Mix and incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm.

  • Quantification: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of free thiols in the samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) tcep_reduction Reduce Disulfide Bonds (Add TCEP, Incubate 30-60 min) protein_prep->tcep_reduction conjugate Mix Protein and Maleimide (Optimized Molar Ratio) tcep_reduction->conjugate maleimide_prep Prepare Maleimide Stock (Anhydrous DMSO/DMF) maleimide_prep->conjugate incubate Incubate (2h @ RT or Overnight @ 4°C) conjugate->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Conjugate (HPLC, MS, etc.) purify->analyze

Caption: General experimental workflow for maleimide-thiol conjugation.

troubleshooting_logic start Low Conjugation Efficiency check_maleimide 1. Check Maleimide Reagent start->check_maleimide check_thiol 2. Check Free Thiols check_maleimide->check_thiol No hydrolysis Maleimide Hydrolyzed? check_maleimide->hydrolysis Yes check_conditions 3. Check Reaction Conditions check_thiol->check_conditions No oxidation Thiols Oxidized? check_thiol->oxidation Yes ph Suboptimal pH? check_conditions->ph Yes ratio Incorrect Stoichiometry? check_conditions->ratio Yes buffer Inappropriate Buffer? check_conditions->buffer Yes solution_maleimide Use Fresh Maleimide Control pH (6.5-7.5) hydrolysis->solution_maleimide solution_thiol Reduce with TCEP Degas Buffers, Use EDTA oxidation->solution_thiol solution_ph Adjust pH to 6.5-7.5 ph->solution_ph solution_ratio Optimize Molar Ratio ratio->solution_ratio solution_buffer Use PBS or HEPES buffer->solution_buffer

Caption: Troubleshooting logic for low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: Can I use a Tris buffer for my maleimide conjugation reaction?

A1: While PBS and HEPES are generally recommended, Tris buffers can be used if the pH is maintained within the optimal range of 6.5-7.5. Above pH 7.5, the primary amine in Tris can react with the maleimide, leading to non-specific conjugation.[4]

Q2: How can I confirm that my protein's disulfide bonds have been successfully reduced?

A2: You can use Ellman's reagent to quantify the number of free thiols before and after the reduction step. An increase in the concentration of free thiols indicates successful reduction. Alternatively, you can analyze a small aliquot of the reduced protein by non-reducing SDS-PAGE.

Q3: My final conjugate is not stable. What could be the cause?

A3: The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione.[5][10] This can lead to the dissociation of the conjugate. The stability of the conjugate can be influenced by the specific maleimide and thiol used.[10]

Q4: How do I purify my final conjugate?

A4: The choice of purification method depends on the properties of your conjugate. Common methods include:

  • Size-Exclusion Chromatography (SEC) / Desalting: Effective for removing small molecules like excess maleimide reagent and quenching agents.[4]

  • Dialysis: Useful for removing small molecule impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for higher resolution purification and analysis.[6]

Q5: How can I determine the efficiency of my conjugation reaction?

A5: Conjugation efficiency can be assessed using several methods:

  • HPLC: By comparing the peak areas of the unconjugated and conjugated species, you can calculate the percentage of conjugated material.[6]

  • Mass Spectrometry (MS): MS can confirm the mass of the conjugate and help determine the number of molecules conjugated per protein (e.g., drug-to-antibody ratio).[6]

  • Ellman's Assay: By measuring the decrease in free thiols after the reaction, you can estimate the extent of conjugation.

References

Technical Support Center: Maleimide Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding and troubleshooting common side reactions, particularly those encountered when working with amines at high pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when conjugating maleimides, especially at high pH?

A1: While maleimides are highly efficient for thiol-specific conjugation at pH 6.5-7.5, side reactions can occur, particularly as the pH increases. The main side reactions are:

  • Reaction with Amines (Michael Addition): Above pH 7.5, primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminus of a protein, become deprotonated and increasingly nucleophilic.[1] These free amines can compete with thiols and attack the maleimide (B117702) double bond, leading to non-specific labeling and a heterogeneous product mixture.[1][2]

  • Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, a reaction that is significantly accelerated at higher pH.[1] This ring-opening reaction forms a non-reactive maleamic acid, rendering the maleimide incapable of reacting with thiols and lowering the conjugation yield.[1][3]

  • Instability of the Thioether Adduct (Retro-Michael Reaction): The thiosuccinimide bond formed between a maleimide and a thiol is not completely stable and can undergo a reversible retro-Michael reaction. This is particularly problematic in environments with high concentrations of other thiols (like glutathione (B108866) in vivo), which can lead to the transfer of the conjugated molecule, a phenomenon known as "payload migration".[2][3]

  • Thiazine (B8601807) Rearrangement: A specific side reaction can occur when conjugating to a peptide or protein with an N-terminal cysteine. At neutral to basic pH, the N-terminal amine can attack the succinimide (B58015) ring of the newly formed conjugate, leading to an intramolecular rearrangement to form a stable six-membered thiazine ring.[3][4]

Q2: What is the optimal pH for a thiol-maleimide conjugation reaction?

A2: The optimal pH range for the reaction between a maleimide and a sulfhydryl group is 6.5 to 7.5 .[1][3] Within this range, the thiol is sufficiently deprotonated to be reactive, while the concentration of reactive, deprotonated amines is low, ensuring high selectivity for the thiol group.[1] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2][5][6]

Q3: My conjugation yield is very low. What are the possible causes and how can I troubleshoot it?

A3: Low conjugation yield is a common issue that can be traced back to several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and solving the problem. The most common causes include:

  • Hydrolyzed Maleimide Reagent: Your maleimide stock solution may have been exposed to moisture or stored improperly, leading to hydrolysis.

  • Oxidized Thiols: The sulfhydryl groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides.[7][8]

  • Incorrect pH: The reaction buffer may be outside the optimal 6.5-7.5 range.

  • Presence of Nucleophiles in the Buffer: Buffers containing primary or secondary amines (e.g., Tris) can compete with the target thiol.

  • Suboptimal Molar Ratio: An insufficient molar excess of the maleimide reagent may not be enough to drive the reaction to completion.

Q4: How can I improve the stability of my final maleimide-thiol conjugate?

A4: To prevent the retro-Michael reaction and improve the in vivo stability of the conjugate, you can perform a post-conjugation hydrolysis step. After purifying the initial conjugate, the pH is raised to 8.5-9.0 .[3] This intentionally hydrolyzes the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[1][3][9]

Data Presentation: pH Effects on Maleimide Reactions

The following tables summarize the influence of pH on the key reactions involved in maleimide chemistry.

Table 1: pH-Dependent Reactivity of Maleimides with Thiols vs. Primary Amines

pH RangeRelative Reaction Rate (Thiol vs. Amine)Predominant ReactionComments
< 6.5Very HighThiol-Maleimide AdditionThe reaction rate is slow due to the low concentration of the reactive thiolate anion.[5]
6.5 - 7.5High (~1000:1 at pH 7.0)[1][5][6]Thiol-Maleimide AdditionOptimal range for selective thiol conjugation. [1][3]
7.5 - 8.5DecreasingCompetitive Amine AdditionThe reaction with amines becomes significant as they become deprotonated.[1]
> 8.5LowAmine Addition & HydrolysisAmine reactivity and maleimide hydrolysis are both very high, leading to low yield and non-specific products.[10]

Table 2: Qualitative Effect of pH on Maleimide Hydrolysis Rate

pH RangeRate of Maleimide Ring HydrolysisStability of Maleimide
< 6.5Very SlowHigh
6.5 - 7.5Slow to ModerateModerate
7.5 - 9.0FastLow
> 9.0Very FastVery Low

Diagrams of Reaction Pathways

The following diagrams illustrate the desired conjugation reaction and the key side reactions.

G Desired Thiol-Maleimide Reaction Pathway Thiol Protein-SH (Thiol) Transition Michael Addition (pH 6.5-7.5) Thiol->Transition Nucleophilic Attack Maleimide Reagent-Maleimide Maleimide->Transition Product Stable Thiosuccinimide Conjugate Transition->Product G Key Side Reaction Pathways at High pH cluster_amine Amine Side Reaction cluster_hydrolysis Hydrolysis Side Reaction Amine Protein-NH2 (Amine) Amine_Product Amine Adduct (Non-specific) Amine->Amine_Product Michael Addition (pH > 7.5) Maleimide1 Reagent-Maleimide Maleimide1->Amine_Product Water H2O / OH- Hydrolysis_Product Maleamic Acid (Inactive) Water->Hydrolysis_Product Ring Opening (High pH) Maleimide2 Reagent-Maleimide Maleimide2->Hydrolysis_Product G Experimental Workflow for Standard Conjugation Prep_Protein 1. Prepare Protein Solution (pH 7.0-7.5, degassed buffer) Reduce 2. Reduce Disulfides (optional) (Add TCEP) Prep_Protein->Reduce Prep_Maleimide 3. Prepare Maleimide Stock (Anhydrous DMSO/DMF) Reduce->Prep_Maleimide React 4. Mix & Incubate (2h @ RT or O/N @ 4°C) Prep_Maleimide->React Purify 5. Purify Conjugate (Desalting Column / HPLC) React->Purify Analyze 6. Analyze Product Purify->Analyze G Troubleshooting Logic for Low Conjugation Yield Start Low Conjugation Yield Check_Maleimide Is the maleimide reagent active? Start->Check_Maleimide Check_Thiol Are free thiols available on the protein? Check_Maleimide->Check_Thiol Yes Solution_Maleimide Solution: Use fresh, anhydrous stock solution of maleimide. Check_Maleimide->Solution_Maleimide No Check_pH Is the buffer pH correct (6.5-7.5)? Check_Thiol->Check_pH Yes Solution_Thiol Solution: Perform a reduction step with TCEP. Use degassed buffers. Check_Thiol->Solution_Thiol No Check_Ratio Is the maleimide:protein ratio optimized? Check_pH->Check_Ratio Yes Solution_pH Solution: Prepare fresh buffer and verify pH. Avoid amine buffers. Check_pH->Solution_pH No Check_Ratio->Start No, Re-evaluate Solution_Ratio Solution: Perform titration with varying molar excess (e.g., 5x, 10x, 20x). Check_Ratio->Solution_Ratio Yes, but still low

References

Thiazine rearrangement as a side reaction in N-terminal cysteine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols related to thiazine (B8601807) rearrangement, a common side reaction encountered during the conjugation of maleimides to N-terminal cysteine residues.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during N-terminal cysteine conjugation experiments.

Problem Possible Cause Solution
Unexpected Heterogeneity or Mass Adduct in My Conjugate Multiple peaks in LC-MS analysis or a mass that does not correspond to the expected conjugate.Thiazine rearrangement of the initial maleimide-cysteine adduct. This intramolecular cyclization is a common side reaction, particularly when the N-terminal amine is free.Reaction pH Optimization: The rate of thiazine rearrangement is highly pH-dependent. Performing the conjugation reaction at an acidic pH (e.g., pH 5.0-6.0) can significantly minimize the formation of the thiazine byproduct.
Low Conjugation Yield at Acidic pH While attempting to minimize thiazine rearrangement by lowering the pH, a significant decrease in the overall conjugation yield is observed.The thiol-maleimide reaction rate is also pH-dependent , with optimal rates typically between pH 6.5 and 7.5. Lowering the pH too much can slow down the desired conjugation reaction.Fine-tune the pH: Instead of a very low pH, try a moderately acidic pH (e.g., pH 6.0-6.5). This can be a good compromise between minimizing the rearrangement and maintaining a reasonable conjugation rate.Increase Reactant Concentration: Increasing the concentration of the peptide/protein and/or the maleimide (B117702) reagent can help drive the reaction to completion even at a suboptimal pH.Extend Reaction Time: Monitor the reaction over a longer period to allow for complete conjugation at the lower pH.
Product Instability Over Time The purified conjugate appears to degrade or change over time during storage or in subsequent applications.The initial succinimide (B58015) thioether linkage can be unstable , especially under physiological conditions, and may be susceptible to a retro-Michael reaction or thiol exchange. The thiazine rearrangement product, however, can be more stable.Consider the Thiazine Linkage: In some applications, the increased stability of the thiazine linkage could be advantageous. If stability is a primary concern, intentionally promoting the thiazine rearrangement by performing the conjugation at a neutral or slightly basic pH might be a viable strategy. Subsequent purification would then be necessary to isolate the desired stable isomer.

Frequently Asked Questions (FAQs)

Q1: What is thiazine rearrangement in the context of N-terminal cysteine conjugations?

A1: Thiazine rearrangement is an intramolecular cyclization reaction that occurs after the initial conjugation of a maleimide to an N-terminal cysteine. The free N-terminal amino group attacks the succinimide ring of the maleimide adduct, leading to the formation of a more stable, six-membered thiazine ring structure. This results in a structural isomer of the desired conjugate.

Q2: How can I detect and confirm the presence of a thiazine rearrangement product?

A2: The thiazine rearrangement product is an isomer of the desired succinimide thioether conjugate, meaning it has the same mass. Therefore, it cannot be distinguished by mass spectrometry (MS) alone. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for detection. The two isomers can often be separated

Technical Support Center: Disulfide Bond Reduction for Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for reducing protein disulfide bonds prior to maleimide-based conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to reduce disulfide bonds before maleimide (B117702) conjugation?

A1: The maleimide functional group reacts specifically with free sulfhydryl (thiol) groups (-SH) to form a stable thioether bond.[1][2] In many proteins, particularly antibodies, pairs of cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-).[3] These disulfide bonds are not reactive with maleimides. Therefore, a reduction step is required to break these bonds and generate the free sulfhydryl groups necessary for the conjugation reaction to proceed.[1][2]

Q2: Which reducing agent should I choose?

A2: The choice of reducing agent is critical and depends on your experimental workflow. The most common reagents are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[4][5]

  • TCEP is often the preferred agent because it is a non-thiol-containing reductant.[1][2] This means it does not compete with the protein's newly formed thiols and typically does not need to be removed before adding the maleimide reagent.[1][6] TCEP is also highly stable, odorless, and effective over a broad pH range.[1][7]

  • DTT is a potent, thiol-containing reducing agent.[5][8] Because its own thiol groups will react with the maleimide, excess DTT must be completely removed after reduction and before conjugation.[1] This is usually accomplished through dialysis or the use of a desalting column.[1][2]

  • Other Agents: Beta-mercaptoethanol (BME) is another common thiol-based reducing agent, but like DTT, it must be removed prior to conjugation.[4][8]

Here is a summary of the key differences:

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Chemical Nature Thiol-free reductant[1][4]Thiol-containing reductant[8]
Removal Required? No, for maleimide reactions[1][6]Yes, must be completely removed[2]
Effective pH Range Broad (1.5 - 8.5)[1][7]Narrow (most effective >7.0)[1][2]
Stability More stable, resistant to air oxidation[7]Less stable, sensitive to air oxidation[8]
Odor Odorless[7]Strong, unpleasant odor
Q3: What are the optimal reaction conditions for disulfide reduction?

A3: Optimal conditions are protein-dependent and may require some empirical optimization.[1] However, the following table provides general guidelines for starting your experiments.

ParameterRecommended ConditionNotes
Reducing Agent Conc. 10-100 fold molar excess over protein[9]A common starting point is 5 mM TCEP or 1-10 mM DTT.[10][11]
Protein Concentration 1 - 10 mg/mL[3]Higher concentrations can improve reaction efficiency but may also increase aggregation risk.
Buffer System pH 7.0 - 7.5 (e.g., PBS, HEPES, Tris)[9]Ensure the buffer is free of thiol-containing compounds. Degassing the buffer is recommended to prevent re-oxidation.[3]
Incubation Time 20 - 60 minutes[12]A 30-minute incubation at room temperature is a common starting point.[1][10]
Temperature Room Temperature (20-25°C)[10]For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.[10]
Q4: How can I prevent the re-oxidation of sulfhydryl groups after reduction?

A4: Free sulfhydryl groups can be sensitive to oxidation, which would reform the disulfide bonds. To minimize this:

  • Use Degassed Buffers: Degas all buffers by applying a vacuum or by bubbling an inert gas like nitrogen or argon through them.[3]

  • Work Quickly: Proceed to the maleimide conjugation step as soon as possible after the reduction and (if necessary) removal of the reducing agent.[13]

  • Include a Chelating Agent: Add 1-10 mM EDTA to your buffer to chelate divalent metals, which can catalyze thiol oxidation.[10]

  • Perform Reactions in an Inert Atmosphere: For highly sensitive proteins, flushing vials with nitrogen or argon can help prevent re-oxidation.[6][12]

Q5: How do I remove excess DTT before conjugation?

A5: Complete removal of DTT is crucial to prevent it from reacting with your maleimide reagent.[2] The most common methods are:

  • Gel Filtration / Desalting Columns: Spin desalting columns are fast and efficient for separating the protein from the small-molecule DTT.[1]

  • Dialysis: Extensive dialysis against a degassed, thiol-free buffer is also an effective method.

Experimental Protocols & Workflows

Workflow for Disulfide Reduction and Maleimide Conjugation

The general process involves reducing the protein's disulfide bonds, removing the reducing agent if necessary, and then proceeding with the maleimide conjugation reaction.

G cluster_prep Preparation cluster_main Conjugation cluster_purify Purification Protein Protein with Disulfide Bonds (-S-S-) Reduction Reduce with TCEP or DTT Protein->Reduction Add reducing agent Removal Remove Excess DTT (e.g., Desalting Column) If DTT was used Reduction->Removal DTT Path Conjugation Add Maleimide Reagent (pH 6.5 - 7.5) Reduction->Conjugation TCEP Path (No removal needed) Removal->Conjugation Purify Purify Conjugate (e.g., Gel Filtration, Dialysis) Conjugation->Purify Remove excess dye Final Final Protein Conjugate Purify->Final

Caption: General workflow for protein disulfide reduction and subsequent maleimide conjugation.

Protocol 1: Disulfide Reduction using TCEP

This protocol is recommended for its simplicity, as TCEP does not need to be removed prior to maleimide conjugation.[1]

  • Prepare the Protein: Dissolve the protein in a degassed, amine- and thiol-free buffer (e.g., 100 mM phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2) to a final concentration of 1-10 mg/mL.[1]

  • Prepare TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water).[1]

  • Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve the desired final molar excess (a starting point of 10-100x molar excess or a final concentration of 5 mM is common).[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1][12]

  • Proceed to Conjugation: The reduced protein is now ready for the addition of the maleimide-containing reagent. It is not necessary to remove the TCEP.[6]

Protocol 2: Disulfide Reduction using DTT

This protocol requires an additional step to remove the DTT before conjugation.

  • Prepare the Protein: Dissolve the protein as described in the TCEP protocol (pH should be >7.0 for optimal DTT activity).[2]

  • Prepare DTT Solution: Prepare a fresh 1M DTT stock solution in water.[11]

  • Reduction Reaction: Add the DTT stock solution to the protein to a final concentration of 1-10 mM.[11]

  • Incubation: Incubate for 30 minutes at room temperature or 37°C.[11]

  • Crucial Removal Step: Immediately remove the excess DTT using a spin desalting column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2).[1][2]

  • Proceed to Conjugation: Use the purified, reduced protein immediately in the maleimide conjugation reaction to prevent re-oxidation of the sulfhydryl groups.

Chemical Reaction Pathway

The process involves the reduction of a disulfide bond to two free thiols, followed by the reaction of these thiols with a maleimide group to form a stable thioether linkage.

G cluster_step1 cluster_step2 P_SS Protein-S-S P_SH 2 x Protein-SH P_SS->P_SH Reduction Conjugate Protein-S-Thioether-Dye P_SH->Conjugate Thiol-Maleimide Reaction TCEP_ox Oxidized Reducing Agent TCEP + Reducing Agent (e.g., TCEP) Maleimide + Maleimide-Dye

Caption: Chemical pathway of disulfide reduction followed by maleimide conjugation.

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency.
  • Possible Cause: Incomplete Disulfide Reduction.

    • Solution: Verify the activity of your reducing agent, as they can degrade over time. Prepare fresh stock solutions.[1] Try increasing the molar excess of the reducing agent or extending the incubation time.[1]

  • Possible Cause: Re-oxidation of Sulfhydryl Groups.

    • Solution: Ensure all buffers are properly degassed and consider including 1-5 mM EDTA to chelate metal ions.[10] Minimize the time between the reduction/purification step and the conjugation step.[13]

  • Possible Cause: Incorrect pH.

    • Solution: The reduction with DTT is most effective at pH >7.[2] The maleimide conjugation reaction is most specific and efficient at a pH of 6.5-7.5.[2][10] Ensure your buffers are within the optimal ranges for each respective step.

Problem 2: Protein precipitation or aggregation occurs during the reaction.
  • Possible Cause: Protein Instability After Reduction.

    • Solution: Disulfide bonds are often crucial for maintaining a protein's tertiary structure. Reducing them can sometimes lead to unfolding and aggregation.[14] Try performing the reduction and conjugation steps at a lower temperature (4°C), although this may require longer incubation times.[10]

  • Possible Cause: Incorrect Buffer Conditions.

    • Solution: Ensure the pH and ionic strength of your buffer are optimal for your specific protein's stability.[1] Perform the reaction at a lower protein concentration (e.g., < 2 mg/mL) to reduce the likelihood of intermolecular interactions.[15]

Problem 3: High levels of non-specific labeling or background.
  • Possible Cause: Residual DTT.

    • Solution: If using DTT, its incomplete removal is a likely cause, as the free DTT will react with the maleimide reagent.[1] Ensure your desalting or dialysis step is thorough. Consider performing two sequential desalting steps if the problem persists.

  • Possible Cause: Reaction with Other Residues.

    • Solution: At pH values above 7.5, maleimides can show increased reactivity toward primary amines (like lysine).[10] Maintain a pH of 6.5-7.5 during the conjugation step to ensure specificity for thiol groups.[10]

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of 3-Maleimidopropionic Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of HPLC analysis for conjugation reactions involving 3-Maleimidopropionic acid (3-MPA) and its emerging alternatives. We present objective performance comparisons supported by experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal conjugation strategy for their specific applications.

Introduction to Thiol-Specific Bioconjugation

The selective modification of proteins and peptides is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The reaction between a maleimide (B117702) and a thiol group, typically from a cysteine residue, has been a widely used method for bioconjugation due to its high specificity and rapid reaction rates under physiological conditions. This compound is a common reagent that contains a maleimide group for reaction with thiols and a carboxylic acid for further functionalization.

However, the stability of the resulting thioether bond in maleimide conjugates has been a significant concern, as it can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in the physiological environment. This has spurred the development of alternative thiol-reactive reagents with improved stability. This guide compares 3-MPA with two promising alternatives: 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) and Julia-Kocienski-like reagents (specifically, methylsulfonyl phenyloxadiazoles). Additionally, we will touch upon tyrosine-based conjugation as another emerging alternative.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the key performance indicators for 3-MPA and its alternatives based on published experimental data.

Table 1: Conjugate Stability Comparison
Reagent ClassConjugate Bond TypeStability ProfileKey Findings
This compound (Maleimide) Thioether (Succinimide)Susceptible to retro-Michael reaction and hydrolysis.Conjugates can show significant hydrolysis (up to 50% at pH 7 after 24 hours) and are prone to thiol exchange with glutathione.[1][2]
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) ThioetherHighly stable to hydrolysis and thiol exchange.No observable hydrolysis after 24 hours across a pH range of 7-9.[1] Significantly more stable in the presence of glutathione compared to maleimide conjugates.[1]
Julia-Kocienski-like Reagents (Sulfones) ThioetherSuperior stability in human plasma.Significantly more stable than maleimide-protein conjugates in human plasma, with half-lives up to 135 hours compared to 59.9 hours for the maleimide conjugate.[3][4]
Tyrosine-based Reagents (e.g., with PTAD) C-N or C-O bondGenerally stable.Provides an alternative to thiol chemistry with stable linkages.[5]
Table 2: Reaction Kinetics Comparison
Reagent ClassTypical Reaction TimeQuantitative Kinetic DataKey Characteristics
This compound (Maleimide) Rapid (minutes to a few hours)Fast reaction kinetics are a primary advantage.Full conversion is often observed immediately or within a short timeframe.[2]
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) Moderate (30 minutes to several hours)Full conversion with 20 equivalents of reagent was achieved in 30 minutes.[2]Reaction completion is achieved in a reasonable timeframe, though generally slower than maleimides.[2]
Julia-Kocienski-like Reagents (Sulfones) RapidPhenyltetrazole or phenyloxadiazole derivatives react rapidly and specifically with thiols.[3]Offers rapid kinetics comparable to maleimides.[3]
Tyrosine-based Reagents (e.g., with PTAD) Rapid (less than 5 minutes)Reaction with N-acyl tyrosine methyl amide was complete in less than 5 minutes.[5]Provides very fast conjugation kinetics.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide representative protocols for conjugation reactions and their subsequent HPLC analysis.

Protocol 1: this compound Conjugation to a Thiol-Containing Protein
  • Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5) to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of a reducing agent like TCEP and incubating for 30 minutes at room temperature.

  • Maleimide Reagent Preparation: Prepare a stock solution of this compound N-hydroxysuccinimide ester (or a similar activated form of 3-MPA) in a water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted maleimide reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: HPLC Analysis of Protein Conjugates
  • Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector is typically used.

  • Column: A C4 or C18 column suitable for protein separation is recommended.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the protein and the conjugate.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution profile at 280 nm for the protein and, if applicable, at a specific wavelength for the conjugated molecule if it possesses a chromophore.

  • Analysis: The unconjugated protein, the unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification.[1] The extent of conjugation can be determined by comparing the peak areas of the conjugated and unconjugated protein.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key chemical reactions and experimental processes.

Maleimide_Thiol_Conjugation cluster_reaction Maleimide-Thiol Conjugation cluster_side_reactions Potential Side Reactions Thiol_Protein Protein-SH Conjugate Thioether Adduct (Succinimide) Thiol_Protein->Conjugate Michael Addition Maleimide_Reagent This compound Maleimide_Reagent->Conjugate Hydrolysis_Product Ring-Opened Product Conjugate->Hydrolysis_Product Hydrolysis Deconjugated_Protein Protein-SH + Free Reagent Conjugate->Deconjugated_Protein Retro-Michael (Thiol Exchange)

Caption: Reaction pathway for maleimide-thiol conjugation and potential side reactions.

HPLC_Workflow Start Conjugation Reaction Mixture HPLC_Injection Inject sample onto RP-HPLC Start->HPLC_Injection Separation Gradient Elution (Water/Acetonitrile with TFA) HPLC_Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Analysis Chromatogram Analysis Detection->Analysis Quantification Quantify Conjugated vs. Unconjugated Protein Analysis->Quantification

Caption: General experimental workflow for HPLC analysis of conjugation reactions.

Alternative Conjugation Chemistries

5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os)

These reagents react with thiols to form stable thioether linkages. A key advantage is the superior stability of the resulting conjugate, which shows minimal hydrolysis and resistance to thiol exchange reactions.[1][2]

HP2O_Conjugation Thiol_Protein Protein-SH Conjugate Stable Thioether Adduct Thiol_Protein->Conjugate Michael Addition 5HP2O_Reagent 5HP2O 5HP2O_Reagent->Conjugate

Caption: Reaction pathway for 5HP2O-thiol conjugation.

Julia-Kocienski-like Reagents (Sulfones)

Methylsulfonyl phenyloxadiazole and related compounds react specifically with cysteine residues. The resulting conjugates have demonstrated significantly enhanced stability in human plasma compared to their maleimide counterparts, making them highly suitable for in vivo applications.[3][4]

Sulfone_Conjugation Thiol_Protein Protein-SH Conjugate Highly Stable Thioether Adduct Thiol_Protein->Conjugate Nucleophilic Aromatic Substitution Sulfone_Reagent Methylsulfonyl Phenyloxadiazole Sulfone_Reagent->Conjugate

Caption: Reaction pathway for Julia-Kocienski-like reagent conjugation.

Conclusion

While this compound remains a valuable tool for bioconjugation due to its rapid and specific reaction with thiols, the stability of the resulting conjugate is a critical consideration. For applications requiring high stability, particularly for in vivo use, alternatives such as 5HP2Os and Julia-Kocienski-like reagents offer significant advantages. The choice of conjugation chemistry should be guided by the specific requirements of the application, including the desired stability of the final product and the tolerance of the biomolecule to the reaction conditions. The HPLC methods outlined in this guide provide a robust framework for analyzing and comparing the outcomes of these different conjugation strategies.

References

A Head-to-Head Comparison: 3-Maleimidopropionic Acid vs. SMCC for Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an appropriate crosslinking agent is a critical determinant of experimental success. Among the plethora of available reagents, heterobifunctional crosslinkers bearing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group are workhorses for covalently linking proteins via amine and thiol residues, respectively. This guide provides an in-depth, objective comparison of two such crosslinkers: 3-Maleimidopropionic acid N-hydroxysuccinimide ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), supported by their physicochemical properties and established experimental protocols.

This comparison will delve into the structural nuances of each crosslinker and their implications for conjugation efficiency, stability of the resulting bioconjugate, and overall experimental workflow. While both reagents facilitate the formation of a stable thioether bond between a maleimide and a sulfhydryl group, and an amide bond between an NHS ester and a primary amine, their spacer arms introduce distinct characteristics that can influence the outcome of a conjugation reaction.

Chemical Structures and Reaction Mechanisms

Both this compound NHS ester and SMCC are heterobifunctional crosslinkers designed for a two-step conjugation process.[1][2] The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) at a pH of 7-9 to form a stable amide bond.[3] The maleimide group specifically reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) at a pH of 6.5-7.5 to form a stable thioether bond.[3]

The primary structural difference between the two lies in their spacer arms. This compound NHS ester possesses a short, linear aliphatic spacer, while SMCC features a longer spacer arm containing a cyclohexane (B81311) ring.[4][5] This cyclohexane moiety in SMCC is reported to enhance the stability of the maleimide group, reducing its susceptibility to hydrolysis in aqueous solutions.[3][5][6]

Figure 1: Chemical structures and reaction scheme.

Physicochemical and Performance Comparison

The choice between this compound NHS ester and SMCC can be guided by their distinct physicochemical properties and the resulting impact on performance.

FeatureThis compound NHS esterSMCCReferences
Full Chemical Name This compound N-hydroxysuccinimide esterSuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate[4][5]
Molecular Weight 266.21 g/mol 334.32 g/mol [4][5]
Spacer Arm Length 6.0 Å8.3 Å[4][5]
Solubility Soluble in organic solvents like DMSO and DMACInsoluble in water; requires an organic solvent like DMSO or DMF[4][5]
Reactive Groups NHS ester (amine-reactive), Maleimide (thiol-reactive)NHS ester (amine-reactive), Maleimide (thiol-reactive)[4][5]
Maleimide Stability Standard stability for an aliphatic maleimideEnhanced stability due to the cyclohexane ring in the spacer arm, which reduces the rate of hydrolysis.[3][5][6]
Hydrophobicity Likely more hydrophilic due to the shorter, linear aliphatic spacer.More hydrophobic due to the presence of the cyclohexane ring.Inferred from structure
Conjugation Efficiency The inherent reactivity of the NHS ester and maleimide groups is high.The inherent reactivity of the functional groups is also high, and potentially enhanced by the increased stability of the maleimide group.[5]
Stability of Conjugate Forms stable amide and thioether bonds. The thioether bond is susceptible to retro-Michael reaction, a common characteristic of maleimide-thiol linkages.Forms stable amide and thioether bonds. The thioether linkage may exhibit slightly enhanced stability due to the steric hindrance provided by the cyclohexane ring, potentially reducing the rate of retro-Michael reaction.[2][7]

Experimental Protocols

Detailed methodologies for protein crosslinking using both reagents are provided below. These are general protocols and may require optimization for specific applications.

Protocol 1: Two-Step Protein Crosslinking using SMCC

This protocol is adapted from established methods for SMCC conjugation.[5]

Materials:

  • Amine-containing protein (Protein 1)

  • Thiol-containing protein (Protein 2)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer A: Phosphate-buffered saline (PBS) or Borate buffer, pH 7.2-8.0 (amine-free)

  • Conjugation Buffer B: PBS, pH 6.5-7.0

  • Desalting columns

Procedure:

  • Preparation of SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Activation of Protein 1:

    • Dissolve Protein 1 in Conjugation Buffer A to a concentration of 1-10 mg/mL.

    • Add the SMCC solution to the Protein 1 solution at a 10- to 20-fold molar excess of SMCC over the protein.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC:

    • Remove non-reacted SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer B.

  • Conjugation to Protein 2:

    • If Protein 2 contains disulfide bonds, reduce them using a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column.

    • Immediately combine the maleimide-activated Protein 1 with the thiol-containing Protein 2 in a desired molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Analysis of Conjugate:

    • Analyze the conjugation reaction by SDS-PAGE to visualize the formation of a higher molecular weight conjugate.

    • Further characterization can be performed using techniques such as size-exclusion chromatography (SEC) or mass spectrometry.

Protocol 2: Two-Step Protein Crosslinking using this compound NHS ester

This protocol is a general procedure for heterobifunctional crosslinkers with NHS ester and maleimide functionalities and is applicable to this compound NHS ester.

Materials:

  • Amine-containing protein (Protein 1)

  • Thiol-containing protein (Protein 2)

  • This compound NHS ester

  • Anhydrous DMSO or DMAC

  • Conjugation Buffer A: Phosphate-buffered saline (PBS) or Borate buffer, pH 7.2-8.0 (amine-free)

  • Conjugation Buffer B: PBS, pH 6.5-7.0

  • Desalting columns

Procedure:

  • Preparation of this compound NHS ester Solution: Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMAC to a final concentration of 10-20 mM.[4]

  • Activation of Protein 1:

    • Dissolve Protein 1 in Conjugation Buffer A to a concentration of 1-10 mg/mL.

    • Add the crosslinker solution to the Protein 1 solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer B.

  • Conjugation to Protein 2:

    • Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds and remove the reducing agent.

    • Immediately mix the activated Protein 1 with Protein 2 in the desired molar ratio.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Analysis of Conjugate:

    • Assess the conjugation efficiency and purity of the final conjugate using SDS-PAGE, SEC, and/or mass spectrometry.

Experimental Workflow and Logical Relationships

The general workflow for a two-step protein conjugation using either this compound NHS ester or SMCC can be visualized as a sequential process.

G cluster_workflow Two-Step Protein Conjugation Workflow prep_protein1 Prepare Amine-Containing Protein (Protein 1) activation Activate Protein 1 (NHS Ester Reaction) prep_protein1->activation prep_crosslinker Prepare Crosslinker Solution (3-MPA or SMCC) prep_crosslinker->activation desalting1 Remove Excess Crosslinker (Desalting) activation->desalting1 conjugation Conjugate Activated Protein 1 with Protein 2 (Maleimide Reaction) desalting1->conjugation prep_protein2 Prepare Thiol-Containing Protein (Protein 2) (Reduce Disulfides if necessary) prep_protein2->conjugation analysis Analyze Conjugate (SDS-PAGE, SEC, MS) conjugation->analysis

Figure 2: A typical experimental workflow for protein crosslinking.

Conclusion

Both this compound NHS ester and SMCC are effective heterobifunctional crosslinkers for protein conjugation. The choice between them should be guided by the specific requirements of the application.

  • This compound NHS ester offers a shorter, more hydrophilic spacer arm, which may be advantageous in applications where maintaining the hydrophilicity of the conjugate is crucial or when a shorter crosslinking distance is desired.

  • SMCC , with its cyclohexane-containing spacer arm, provides enhanced stability to the maleimide group, which can be beneficial in multi-step conjugation procedures or when working with sensitive proteins.[3][5][6] However, the increased hydrophobicity of SMCC should be considered, as it may influence the solubility and aggregation of the final conjugate.

Ultimately, empirical testing is recommended to determine the optimal crosslinker and reaction conditions for any given pair of proteins to achieve the desired conjugation efficiency and preserve the biological activity of the resulting conjugate.

References

A Comparative Guide to the Stability of Maleimide-Thiol and NHS Ester-Amine Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that directly impacts the stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of two widely used crosslinking chemistries: the reaction of maleimides with thiols and N-hydroxysuccinimide (NHS) esters with primary amines. We will delve into the stability of the resulting linkages, supported by experimental data, and provide detailed methodologies for assessing their performance.

Chemical Principles of Conjugation and Linkage Stability

Maleimide-Thiol Conjugation: A Reversible Bond with a Stabilization Pathway

Maleimide (B117702) chemistry is a popular method for bioconjugation, relying on the Michael addition reaction between a maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide. This reaction is highly efficient and proceeds under mild conditions.

However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the physiological environment.[1][2] This can lead to the premature cleavage of the conjugate and release of the payload, potentially causing off-target toxicity and reduced therapeutic efficacy.[1][3]

A key factor in the long-term stability of maleimide-thiol conjugates is the hydrolysis of the thiosuccinimide ring. This hydrolysis results in a ring-opened succinamic acid derivative that is significantly more stable and resistant to the retro-Michael reaction.[4][5] The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[3][6][7]

Maleimide_Thiol_Reaction cluster_reaction Maleimide-Thiol Conjugation cluster_instability Instability Pathway cluster_stability Stabilization Pathway Maleimide Maleimide (Electrophile) Thiosuccinimide Thiosuccinimide Linkage (Initial Adduct) Maleimide->Thiosuccinimide Michael Addition Thiol Thiol (-SH) (Nucleophile) Thiol->Thiosuccinimide RetroMichael Retro-Michael Reaction (Cleavage) Thiosuccinimide->RetroMichael Hydrolysis Hydrolysis (Ring Opening) Thiosuccinimide->Hydrolysis ThiolExchange Thiol Exchange (e.g., with Glutathione) RetroMichael->ThiolExchange StableAdduct Ring-Opened Succinamic Acid (Stable Adduct) Hydrolysis->StableAdduct

Caption: Reaction pathways for maleimide-thiol conjugation.

NHS Ester-Amine Conjugation: Forming a Stable Amide Bond

NHS esters are highly reactive compounds that readily form stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.[8][9] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of the N-hydroxysuccinimide leaving group.[10]

The primary competing reaction for NHS ester-amine conjugation is the hydrolysis of the NHS ester in an aqueous environment.[8][11] The rate of this hydrolysis increases with pH.[8] Therefore, the efficiency of the conjugation is a race between the desired aminolysis and the undesired hydrolysis. Despite this, the resulting amide bond is extremely stable under physiological conditions.[12]

NHS_Ester_Amine_Reaction cluster_reaction NHS Ester-Amine Conjugation cluster_competing_reaction Competing Reaction NHSEster NHS Ester (Electrophile) AmideBond Stable Amide Bond NHSEster->AmideBond Aminolysis Hydrolysis NHS Ester Hydrolysis (Inactivation) NHSEster->Hydrolysis Amine Primary Amine (-NH2) (Nucleophile) Amine->AmideBond

Caption: Reaction pathways for NHS ester-amine conjugation.

Quantitative Stability Comparison

The stability of these linkages is highly dependent on the specific molecular context and the experimental conditions. The following table summarizes key findings from the literature.

Linkage TypeCompound/ContextConditionsStability MetricKey Finding
Maleimide-Thiol (Thiosuccinimide) Cysteine-linked ADCs with N-alkyl maleimidesThiol-containing buffer and serum, 37°C, 7 days35-67% deconjugationDemonstrates the inherent instability of traditional maleimide-thiol linkages in a physiological environment.[13]
Maleimide-Thiol (Thiosuccinimide) N-ethylmaleimide conjugated to various thiolsIncubated with glutathione at physiological pH and temperatureHalf-lives of 20-80 hoursThe succinimide (B58015) thioether can undergo retro and exchange reactions in the presence of other thiols.[2]
Hydrolyzed Maleimide-Thiol Cysteine-linked ADCs with N-aryl maleimidesThiol-containing buffer and serum, 37°C, 7 days<20% deconjugationN-aryl maleimides accelerate the stabilizing hydrolysis of the thiosuccinimide ring, leading to significantly more stable conjugates.[13]
Hydrolyzed Maleimide-Thiol Conjugates with electron-withdrawing maleimidesIn vitro hydrolysisHalf-lives of over two yearsPurposeful hydrolysis of the succinimide ring in vitro can lead to highly stable ring-opened products.[3][6][7]
NHS Ester-Amine (Amide) General NHS ester compoundspH 7.0, 0°CHalf-life of hydrolysis for the NHS ester is 4-5 hoursThis refers to the stability of the unreacted NHS ester, not the final amide bond. The hydrolysis competes with the conjugation reaction.[8][11]
NHS Ester-Amine (Amide) General NHS ester compoundspH 8.6, 4°CHalf-life of hydrolysis for the NHS ester is 10 minutesThe rate of hydrolysis of the unreacted NHS ester is highly pH-dependent.[8][11]
NHS Ester-Amine (Amide) General bioconjugatesPhysiological conditionsVery stableThe resulting amide bond from NHS ester-amine conjugation is considered a stable, covalent linkage.[12]

Experimental Protocols

Accurate assessment of conjugate stability is crucial. Below are generalized protocols for key stability experiments.

Protocol 1: In Vitro Stability in the Presence of a Competing Thiol

  • Objective: To assess the stability of a maleimide-thiol conjugate to thiol exchange.

  • Materials:

    • Purified bioconjugate (e.g., ADC).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Glutathione (GSH) or L-cysteine.

    • Incubator at 37°C.

    • Analytical HPLC system with a suitable column (e.g., size exclusion, reverse phase).

    • Mass spectrometer (optional, for identification of species).

  • Procedure:

    • Prepare a solution of the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the competing thiol (e.g., 100 mM GSH in PBS).

    • Add the competing thiol to the bioconjugate solution to a final concentration of, for example, 1 mM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by acidification).

    • Analyze the samples by HPLC to quantify the amount of intact bioconjugate remaining and the formation of any new species (e.g., payload exchanged onto the competing thiol).

    • Calculate the percentage of intact conjugate at each time point.

Protocol 2: Plasma/Serum Stability Assay

  • Objective: To determine the stability of a bioconjugate in a more physiologically relevant environment.

  • Materials:

    • Purified bioconjugate.

    • Human or animal plasma/serum.

    • Incubator at 37°C.

    • Analytical method to quantify the intact bioconjugate (e.g., ELISA, HPLC-MS).

  • Procedure:

    • Spike the bioconjugate into pre-warmed plasma or serum at a defined concentration.

    • Incubate the mixture at 37°C.

    • At specified time intervals, collect aliquots.

    • Process the samples to remove plasma/serum proteins that may interfere with the analysis (e.g., protein precipitation, affinity capture of the conjugate).

    • Quantify the concentration of the intact bioconjugate using a validated analytical method.

    • Plot the concentration of the intact conjugate over time to determine its stability profile.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Conjugate Prepare Bioconjugate Solution Incubate Incubate at 37°C Conjugate->Incubate Matrix Prepare Stability Matrix (e.g., PBS + GSH, Plasma) Matrix->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling Processing Sample Processing (e.g., Quenching, Precipitation) Sampling->Processing Quantification Analytical Quantification (e.g., HPLC, ELISA) Processing->Quantification Data Data Analysis (Calculate % Intact Conjugate) Quantification->Data

Caption: A typical experimental workflow for assessing conjugate stability.

Conclusion

The choice between maleimide-thiol and NHS ester-amine linkages depends on the specific requirements of the application.

  • NHS ester-amine linkages form highly stable amide bonds and are the preferred choice when a permanent, irreversible linkage is desired. The main consideration is optimizing the reaction conditions to favor aminolysis over the hydrolysis of the NHS ester reagent.

  • Maleimide-thiol linkages are also widely used, but the stability of the resulting thiosuccinimide adduct in vivo is a significant concern due to the potential for retro-Michael reactions and thiol exchange.[1][14] However, the stability of maleimide-thiol conjugates can be substantially improved by promoting the hydrolysis of the succinimide ring, either through the design of the maleimide reagent (e.g., using N-aryl maleimides) or by treating the conjugate under conditions that favor ring opening.[3][13] This provides a pathway to "lock" the conjugate into a more stable form.

For drug development professionals, particularly in the field of ADCs, understanding these stability profiles is paramount. While traditional maleimide-based ADCs have shown clinical success, there is a clear trend towards developing more stable linking technologies to improve their therapeutic index. This includes the use of modified maleimides that enhance stability or alternative conjugation chemistries that form irreversible bonds.

References

A Researcher's Guide to Validating Site-Specific Antibody Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a homogenous and precisely defined antibody conjugate is paramount for therapeutic efficacy and safety. Site-specific antibody modification offers a significant leap forward from traditional random conjugation methods, enabling the production of uniform conjugates with a controlled drug-to-antibody ratio (DAR). This guide provides an objective comparison of common validation methods for determining the efficiency of site-specific antibody conjugation, supported by experimental data and detailed protocols.

The move towards site-specific conjugation technologies is driven by the need to create more defined and consistent antibody-drug conjugates (ADCs) and other antibody conjugates.[1][2][3] Unlike random methods that target lysine (B10760008) or cysteine residues, leading to a heterogeneous mixture of species, site-specific approaches introduce conjugation sites at predetermined locations.[1][4] These methods include the use of engineered cysteines, enzymatic modifications, glycan remodeling, and the incorporation of non-natural amino acids.[4][5][6][7] The resulting homogeneity improves the therapeutic index, pharmacokinetics, and manufacturability of the conjugate.[1][2]

Comparing the Validation Tool-Kit: A Data-Driven Overview

The validation of conjugation efficiency is a critical step to ensure the quality and consistency of the final product. Several analytical techniques are employed to characterize antibody conjugates, with Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) being the most prominent.

Validation MethodPrincipleKey OutputsAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity. The addition of a drug payload increases the hydrophobicity of the antibody.Drug-to-Antibody Ratio (DAR) distribution, percentage of unconjugated antibody.Robust, reproducible, and provides information on the distribution of different drug-loaded species.[8][9][10] Analysis is performed under non-denaturing conditions, preserving the native protein structure.[8][11]Generally not compatible with mass spectrometry due to the high salt concentrations used in the mobile phase.[9] May not separate positional isomers.[9]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the conjugate and its fragments.Exact mass of the conjugate, confirmation of conjugation site, DAR, and identification of impurities.Provides highly accurate and detailed information about the conjugate at the molecular level.[12][13][14] Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.[13][15]Can be complex to interpret, especially for heterogeneous samples.[15] Denaturing conditions used in some MS methods can disrupt non-covalent interactions.
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Detection of aggregation and fragmentation.Useful for assessing the overall integrity of the antibody conjugate and identifying high molecular weight aggregates.Does not provide information on the DAR or the site of conjugation.

Experimental Workflows and Logical Relationships

The selection and sequence of validation methods are crucial for a comprehensive characterization of site-specific antibody conjugates.

experimental_workflow cluster_conjugation Site-Specific Conjugation cluster_validation Validation Cascade EngineeredCys Engineered Cysteines SEC SEC (Aggregation/Fragmentation) EngineeredCys->SEC Enzymatic Enzymatic/Glycan Remodeling Enzymatic->SEC ncAA Non-natural Amino Acids ncAA->SEC HIC HIC (DAR Distribution) SEC->HIC MS Mass Spectrometry (Confirmation & In-depth Analysis) HIC->MS logical_relationship cluster_methods Validation Methods cluster_outputs Key Information HIC HIC DAR DAR Distribution HIC->DAR Homogeneity Homogeneity HIC->Homogeneity MS Mass Spectrometry MS->DAR MS->Homogeneity Confirmation Site Confirmation MS->Confirmation SEC SEC Integrity Structural Integrity SEC->Integrity

References

A Comparative Guide to Analytical Techniques for ADC Characterization and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. This targeted approach has redefined cancer therapy, offering improved efficacy and reduced systemic toxicity. However, the inherent complexity of ADCs, comprising a monoclonal antibody, a cytotoxic payload, and a chemical linker, presents significant analytical challenges. Robust analytical methodologies are crucial throughout the development and manufacturing process to ensure the identity, purity, potency, and stability of these complex molecules, ultimately guaranteeing their therapeutic effectiveness and safety.[1][2][3]

This guide provides a comparative overview of key analytical techniques for the characterization and quality control of ADCs, with a focus on presenting supporting experimental data and detailed methodologies.

Critical Quality Attributes (CQAs) of ADCs

Ensuring the quality, safety, and efficacy of ADCs requires meticulous monitoring of their Critical Quality Attributes (CQAs).[4] A Quality by Design (QbD) approach necessitates a thorough understanding and control of these attributes.[1] Key CQAs for ADCs include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical parameter influencing the ADC's potency and therapeutic window.[4][5] A high DAR can negatively impact the safety profile, while a low DAR can lead to reduced efficacy.[5]

  • Distribution of Drug-Loaded Species: The heterogeneity of an ADC batch, including the presence of unconjugated antibody (D0) and different drug-loaded species (D1, D2, etc.), can affect potency.[6] The unconjugated antibody can compete with the ADC for antigen binding, thereby reducing its effectiveness.[5][6]

  • Conjugation Site and Uniformity: The specific amino acid residues (e.g., cysteine or lysine) where the drug is conjugated and the consistency of these sites across the batch are important for product homogeneity and consistent biological activity.[1]

  • Size Variants: Aggregates, fragments, and other size variants can directly impact the efficacy and safety of ADCs, potentially leading to immunogenicity.[5]

  • Charge Variants: Variations in the charge of an ADC can influence its stability and biological activity.[5]

  • Free Drug Level: The amount of unconjugated cytotoxic drug in the final product is a critical safety concern due to the potential for off-target toxicity.[7]

  • Potency: The biological activity of the ADC, typically measured through its ability to kill target cancer cells, is a crucial indicator of its therapeutic potential.[4][8]

Comparison of Key Analytical Techniques

A variety of analytical techniques are employed to characterize ADCs and monitor their CQAs. The choice of method often depends on the specific CQA being assessed, the stage of development, and the properties of the ADC itself.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

Accurate determination of the DAR and the distribution of different drug-loaded species is fundamental to ADC development. Several techniques can be used, each with its own advantages and limitations.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
UV/Vis Spectrophotometry Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the cytotoxic drug.Average DAR.Quick and simple.[9]Provides only an estimate of the average DAR and no information on drug load distribution; less accurate than other methods.[9][10]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the antibody.Average DAR and distribution of different DAR species (D0, D1, D2, etc.).Widely used and robust method, particularly for cysteine-linked ADCs.[2][9] Good for initial screenings.[11]Can be influenced by the mobile phase composition; ambiguous peak assignments can affect accuracy.[11]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions. Often coupled with mass spectrometry (MS).Detailed DAR analysis and drug load distribution at the light and heavy chain levels.[2][9]High resolution and sensitivity.The denaturing conditions can sometimes lead to on-column degradation.
Mass Spectrometry (MS) - Intact Protein Analysis (e.g., LC-MS, MALDI-TOF-MS) Measures the mass-to-charge ratio of the intact ADC and its different drug-loaded forms.Precise molecular weight of different DAR species, average DAR, and drug load distribution.[2][]High accuracy and provides detailed molecular information.[11] Can be matrix and species independent.[9]Can be more time-consuming and requires specialized equipment. Bias for light or heavy chain fragments can influence results.[11]

Comparative Experimental Data for DAR Determination

A study comparing different analytical techniques for a site-specifically conjugated ADC (trastuzumab–AJICAP–MMAE) provided the following results for the unpurified product:

Analytical MethodDAR = 2.0 (%)DAR = 3.0 (%)DAR = 4.0 (%)Average DAR
HIC-UV 88.311.70.02.1
RPLC-Q-TOF-MS (Intact) 92.27.80.02.1
RPLC-Q-TOF-MS (Reduced) 93.36.70.02.1
SEC-Q-TOF-MS 92.57.50.02.1
Native Q-TOF-MS 92.57.50.02.1

Data adapted from a 2019 study in Analytical Chemistry.[13]

This data demonstrates that while all techniques yielded a comparable average DAR, slight differences were observed in the quantification of the different DAR species.[11][13] The authors noted that for determining the accurate molecular weights of the light and heavy chains, the choice of mass analyzer was more critical.[11]

Physicochemical and Structural Characterization

Beyond DAR, a comprehensive understanding of the ADC's physicochemical properties is essential for ensuring its stability and consistency.

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Detects and quantifies aggregates and fragments.[2][]
Ion-Exchange Chromatography (IEX) Separates molecules based on their net surface charge.Characterizes charge variants.[2]
Capillary Electrophoresis (CE) / Capillary Isoelectric Focusing (cIEF) Separates molecules based on their charge-to-mass ratio or isoelectric point.High-resolution analysis of charge heterogeneity.[]
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light.Assesses the secondary and tertiary structure of the antibody component.[2]
Differential Scanning Calorimetry (DSC) Measures the heat difference between a sample and a reference as a function of temperature.Evaluates the conformational stability of the ADC.[7]
Biological Functionality and Potency

Functional assays are critical for confirming that the ADC retains its biological activity and can effectively kill target cancer cells.

Analytical TechniquePrincipleInformation Provided
Ligand-Binding Assays (LBA) (e.g., ELISA, SPR) Measures the binding affinity and kinetics of the ADC to its target antigen.Confirms that the conjugation process has not compromised the antibody's binding capability.[2][9]
Cell-Based Cytotoxicity Assays Measures the ability of the ADC to kill cancer cells that express the target antigen.Provides a direct measure of the ADC's potency and its mechanism of action.[1][2][]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays Measures the ability of the ADC to engage the immune system to kill target cells.Evaluates the Fc-mediated effector functions of the antibody component.[4]
Internalization Assays Uses techniques like fluorescence microscopy or flow cytometry to visualize and quantify the uptake of the ADC by target cells.Confirms that the ADC is internalized, a crucial step for the intracellular release of the cytotoxic payload.[][14]

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. Below are generalized protocols for key experiments.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
  • Column: A HIC column (e.g., Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation: The ADC sample is diluted in the high-salt mobile phase.

  • Injection and Separation: The sample is injected onto the column. A decreasing salt gradient is applied by mixing the high-salt mobile phase with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Detection: The elution of different ADC species is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peak areas corresponding to the different DAR species are integrated to calculate the relative abundance of each species and the average DAR.

Intact Mass Analysis by LC-MS for DAR Determination
  • Sample Preparation: The ADC sample is desalted using a suitable method (e.g., a short C4 column).

  • Chromatography: The desalted ADC is injected onto a reversed-phase column (e.g., C4) and eluted with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.

  • Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in positive ion mode to acquire the mass spectra of the intact ADC species.

  • Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge masses of the different DAR species. The average DAR is calculated from the relative abundance of each species.

Cell-Based Cytotoxicity Assay
  • Cell Seeding: Target cancer cells expressing the specific antigen are seeded in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC and a negative control (e.g., an isotype control ADC).

  • Incubation: The plate is incubated for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • Viability Assessment: Cell viability is measured using a suitable reagent (e.g., resazurin-based or ATP-based assays).

  • Data Analysis: The cell viability data is plotted against the ADC concentration, and a dose-response curve is fitted to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing ADC Workflows

Diagrams can help to clarify complex processes involved in ADC characterization and mechanism of action.

ADC_Characterization_Workflow cluster_production ADC Production cluster_qc Quality Control & Characterization cluster_release Product Release mAb Monoclonal Antibody Conjugation Conjugation mAb->Conjugation LinkerPayload Linker-Payload Synthesis LinkerPayload->Conjugation DAR DAR & Drug Load (HIC, MS, UV-Vis) Conjugation->DAR PhysChem Physicochemical (SEC, IEX, CE) DAR->PhysChem BioFunc Biological Function (LBA, Cytotoxicity) PhysChem->BioFunc FinalProduct Final ADC Product BioFunc->FinalProduct

Caption: A streamlined workflow for ADC production and quality control.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate Binding Binding to Target Antigen ADC->Binding TargetCell Target Cancer Cell TargetCell->Binding Internalization Receptor-Mediated Internalization Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload CellDeath Apoptosis / Cell Death Payload->CellDeath

Caption: The cellular mechanism of action for a typical ADC.

References

Navigating the Critical Path of ADC Development: A Comparative Guide to In Vitro Plasma Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugates (ADCs) in human plasma is a pivotal step in the journey from promising candidate to effective therapeutic. The premature release of cytotoxic payloads can lead to off-target toxicity and diminished efficacy, compromising the therapeutic window. This guide provides an objective comparison of common in vitro assays used to evaluate ADC stability in human plasma, complete with experimental data, detailed methodologies, and visual workflows to aid in assay selection and implementation.

The stability of an ADC in circulation is a critical quality attribute (CQA) that directly impacts its safety and efficacy.[1][2] In vitro plasma stability assays are therefore essential tools during the discovery and development phases to identify promising candidates and flag potential liabilities before advancing to more complex and costly in vivo studies.[3][4] These assays aim to mimic the physiological conditions an ADC will encounter in the bloodstream, providing crucial data on drug-to-antibody ratio (DAR) changes, payload release, and aggregation over time.

Comparing the Workhorses: Key In Vitro Stability Assays

The two most prevalent analytical techniques for assessing ADC stability in plasma are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and provides complementary information.

Assay MethodPrincipleKey Parameters MeasuredAdvantagesDisadvantages
ELISA-based Assays Immunoassay using specific antibodies to capture and detect total antibody and antibody-conjugated drug.- Total antibody concentration- Conjugated antibody concentration- Degree of drug loss (calculated)- High throughput- Relatively low cost- Widely available instrumentation- Indirect measurement of payload loss- Can be susceptible to matrix effects- May not distinguish between different drug-linker species
LC-MS-based Assays Separation of ADC components by liquid chromatography followed by mass analysis for identification and quantification.- Average DAR- Distribution of different DAR species- Free payload concentration- Identification of metabolites and degradation products- High specificity and sensitivity- Provides detailed structural information- Can directly measure free payload[5]- Lower throughput- Requires specialized instrumentation and expertise- Potential for ion suppression from plasma components
Whole Blood Stability Assay Incubation of ADC in whole blood followed by affinity capture and LC-MS analysis.- DAR changes- Payload modifications- May provide better in vitro-in vivo correlation compared to plasma assays[2][3]- More complex matrix- Requires fresh blood samples

Under the Microscope: Experimental Protocols

Detailed and reproducible protocols are the bedrock of reliable stability data. Below are generalized methodologies for the key assays.

General In Vitro Plasma Stability Protocol

This protocol serves as a foundation for both ELISA and LC-MS-based analyses.

Objective: To evaluate the stability of an ADC in human plasma over a specified time course by monitoring changes in DAR and/or the release of free payload.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Human plasma (pooled, anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • Analytical instruments (ELISA reader or LC-MS system)

Procedure:

  • Preparation: Thaw human plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Incubation: Spike the ADC into the plasma at a predetermined concentration. A parallel incubation in PBS can serve as a control.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma/ADC mixture.

  • Sample Processing: Immediately stop the reaction, for example, by freezing the aliquots at -80°C until analysis.

  • Analysis: Analyze the samples using either ELISA or LC-MS to determine the chosen stability parameters.

ELISA-Based Analysis Workflow

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis start Plasma Samples (Time Points) dilution Dilute Samples start->dilution plate Coat Plate with Capture Antibody dilution->plate block Block Plate plate->block add_samples Add Diluted Samples block->add_samples add_detection Add Detection Antibody (Total or Conjugated) add_samples->add_detection add_substrate Add Substrate add_detection->add_substrate read Read Plate add_substrate->read calculate Calculate Concentrations read->calculate plot Plot Stability Curve calculate->plot LCMS_Workflow cluster_capture Immunoaffinity Capture cluster_lcms LC-MS Analysis cluster_data Data Interpretation plasma_samples Plasma Samples (Time Points) capture_beads Incubate with Affinity Beads (e.g., Protein A/G) plasma_samples->capture_beads wash Wash Beads capture_beads->wash elute Elute ADC wash->elute lc_separation LC Separation elute->lc_separation ms_detection Mass Spectrometry Detection lc_separation->ms_detection deconvolution Deconvolute Mass Spectra ms_detection->deconvolution dar_calculation Calculate Average DAR and Free Payload deconvolution->dar_calculation ADC_Instability cluster_pathways Instability Pathways cluster_outcomes Consequences ADC Intact ADC in Plasma Enzymatic_Cleavage Enzymatic Cleavage (e.g., proteases, esterases) ADC->Enzymatic_Cleavage Chemical_Instability Chemical Instability (e.g., hydrolysis) ADC->Chemical_Instability Disulfide_Exchange Disulfide Exchange (with albumin, glutathione) ADC->Disulfide_Exchange Payload_Release Premature Payload Release Enzymatic_Cleavage->Payload_Release Chemical_Instability->Payload_Release DAR_Change Change in DAR Disulfide_Exchange->DAR_Change Inactive_ADC Inactive ADC Payload_Release->Inactive_ADC DAR_Change->Inactive_ADC

References

A Comparative Analysis of Maleimide-Based Linkers in Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and safety of bioconjugates. Maleimide-based linkers have long been a popular choice for their high reactivity and specificity towards thiol groups, particularly on cysteine residues. However, the stability of the resulting thioether bond has been a subject of intense investigation, leading to the development of next-generation alternatives designed to overcome these limitations. This guide provides an objective comparison of different maleimide-based linkers and their alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable conjugation strategy.

The Challenge of Maleimide (B117702) Linker Stability

The reaction between a maleimide and a thiol group proceeds via a Michael addition to form a succinimidyl thioether linkage.[1] While this reaction is efficient under physiological conditions, the resulting conjugate can be unstable.[1][2] Two competing reactions can occur in a physiological environment:

  • Retro-Michael Reaction: This is the reversal of the conjugation reaction, leading to the cleavage of the linker and premature release of the conjugated molecule (e.g., a drug payload).[2][3] This can result in off-target toxicity and reduced therapeutic efficacy.[4]

  • Hydrolysis: The succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[3][5] This ring-opened form is resistant to the retro-Michael reaction, effectively locking the conjugate.[3]

The balance between these two competing pathways is influenced by the local chemical environment and the structure of the maleimide linker itself.[6]

Comparative Analysis of Maleimide-Based Linkers and Alternatives

Next-generation maleimide linkers and alternative thiol-reactive reagents have been developed to address the stability issues of traditional N-alkyl maleimides. These newer technologies aim to either accelerate the stabilizing hydrolysis reaction or form inherently more stable linkages.

Data on Reaction Efficiency and Stability

The following tables summarize key performance metrics for various maleimide-based linkers and their alternatives based on available experimental data.

Linker TypeReaction ConditionsReaction TimeConjugation EfficiencyKey Observations
N-Alkyl Maleimide pH 6.5-7.5, Room Temperature1-2 hoursHigh (>90%)Fast reaction with thiols, but the resulting thioether bond is susceptible to retro-Michael addition.[7]
N-Aryl Maleimide pH 7.4, Room Temperature< 1 hourHigh (>90%)Reacts approximately 2.5 times faster with thiols compared to N-alkyl maleimides and the resulting thio-succinimide ring undergoes faster hydrolysis, leading to a more stable, ring-opened structure.[7][8]
Self-Hydrolyzing Maleimides (e.g., with intramolecular catalysis) Neutral pH, Room TemperaturePost-conjugation hydrolysis is rapidHigh (>90%)Incorporate a basic group adjacent to the maleimide to catalyze rapid hydrolysis of the thiosuccinimide ring, preventing retro-Michael elimination.[9]
Thiazine-Forming (N-terminal Cysteine) pH 7.4Post-conjugation rearrangementHighConjugation to an N-terminal cysteine can lead to a chemical rearrangement to form a more stable six-membered thiazine (B8601807) ring.[10][11]
Vinyl Sulfone pH 7-9, Room Temperature2-4 hoursHigh (>90%)Forms a stable, irreversible thioether bond, but the reaction is generally slower than with maleimides.[1][7]
Comparative Serum Stability Data

The stability of bioconjugates in serum is a critical parameter, especially for therapeutic applications like antibody-drug conjugates (ADCs).

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey Observations
Maleimide-based (Thioether) ADC in human plasma7~50%Significant degradation observed, primarily due to the retro-Michael reaction.[4]
"Bridging" Disulfide ADC in human plasma7>95%Demonstrates substantially improved plasma stability.[4]
Thioether (from Thiol-ene) ADC in human plasma7>90%Offers significantly enhanced stability compared to traditional maleimide-based thioether bonds.[4]
Maleamic Methyl Ester-based ADC in albumin solution (25 mg/mL)14~96.2%Shows significantly improved stability with minimal payload shedding.[12][13]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and comparison of different bioconjugation strategies.

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.[14]

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized reagent

  • Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed.[14]

  • Reducing agent (optional, for disulfide bond reduction): TCEP (tris(2-carboxyethyl)phosphine)[11]

  • Quenching reagent: Free cysteine or N-acetylcysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis[1]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11]

  • Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized reagent in a suitable organic solvent like DMSO or DMF immediately before use.[11]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).[7] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][15]

  • Quenching: Quench the reaction by adding a free thiol-containing compound like cysteine or N-acetylcysteine to react with any excess maleimide reagent.

  • Purification: Remove excess reagents and byproducts by SEC or dialysis.[1]

Protocol for Assessing Bioconjugate Stability in Plasma

This protocol provides a workflow for evaluating the stability of a bioconjugate, such as an ADC, in plasma.[3]

Materials:

  • Purified bioconjugate

  • Human plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

  • LC-MS system for intact protein analysis[3]

Procedure:

  • Incubation: Spike the bioconjugate into plasma at a final concentration of, for example, 100 µg/mL.[3] Incubate the sample at 37°C.

  • Time Points: At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.[3]

  • Immunoaffinity Capture: Add Protein A/G magnetic beads to the plasma aliquot and incubate to capture the bioconjugate.[3]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured bioconjugate.

  • LC-MS Analysis: Analyze the eluted samples using an LC-MS system to determine the amount of intact bioconjugate remaining.[3]

Visualizing Key Processes in Maleimide Bioconjugation

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental workflows involved in maleimide-based bioconjugation.

cluster_0 Maleimide-Thiol Conjugation cluster_1 Competing Fates of the Bioconjugate Maleimide Maleimide Conjugate Succinimide Thioether (Bioconjugate) Maleimide->Conjugate Michael Addition Thiol Thiol (-SH) on Protein Thiol->Conjugate Conjugate2 Succinimide Thioether (Bioconjugate) RetroMichael Deconjugation (Retro-Michael Reaction) Conjugate2->RetroMichael Reversible Hydrolysis Ring-Opened Succinamic Acid (Stable Conjugate) Conjugate2->Hydrolysis Irreversible Stabilization

Caption: Competing pathways for a maleimide-thiol conjugate.

start Start: Prepare Thiol-Containing Protein prep_maleimide Prepare Maleimide Reagent Solution start->prep_maleimide conjugation Perform Conjugation Reaction (pH 6.5-7.5, RT or 4°C) start->conjugation prep_maleimide->conjugation quench Quench Excess Maleimide conjugation->quench purify Purify Bioconjugate (e.g., SEC, Dialysis) quench->purify analyze Characterize Conjugate (e.g., MS, HPLC) purify->analyze end End: Stable Bioconjugate analyze->end

Caption: General workflow for maleimide-thiol bioconjugation.

Conclusion

The choice between traditional maleimide linkers and their next-generation alternatives depends heavily on the specific application and the required in vivo or in vitro stability of the bioconjugate. For applications where high stability is paramount, such as in the development of ADCs for therapeutic use, next-generation linkers like N-aryl maleimides, self-hydrolyzing maleimides, and vinyl sulfones offer significant advantages over traditional N-alkyl maleimides by minimizing premature payload release.[7] By carefully considering the comparative data and employing robust experimental protocols, researchers can select the optimal linker to enhance the performance and safety of their bioconjugates.

References

Safety Operating Guide

Proper Disposal of 3-Maleimidopropionic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Maleimidopropionic acid, tailored for researchers, scientists, and drug development professionals.

The following information is compiled from safety data sheets (SDS) to ensure adherence to recommended safety and environmental protocols.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during the disposal process. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times.[1] Ensure disposal activities are carried out in a well-ventilated area.[1][2][3]

Hazard Classification Summary:

Hazard StatementClassificationPrecautionary Statement Examples
H315Causes skin irritation[1][4]P264: Wash skin thoroughly after handling.[1]
H319Causes serious eye irritation[1][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335May cause respiratory irritation[1][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][5] Chemical waste generators are responsible for correctly classifying waste.[1][6]

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or waste this compound in a designated, properly labeled, and sealed container. Avoid generating dust.[4]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), paper towels, and weighing boats, should be considered contaminated. These items must be collected in a separate, sealed container labeled as hazardous waste.

  • Empty Containers: Dispose of empty containers as unused product, as they may retain chemical residues.[4][7]

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Do not allow the chemical to enter drains, waterways, or soil.[1][5]

  • For small spills, carefully sweep, vacuum, or absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable container for disposal.[1]

3. Storage Pending Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

  • Ensure containers are tightly closed to prevent leaks or spills.[1]

4. Final Disposal:

  • It is recommended to engage a licensed professional waste disposal service to handle the disposal of this material.[4][7]

  • The contents and the container must be disposed of at an approved waste disposal plant.[1][2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment cluster_3 Final Disposal start Generation of This compound Waste is_spill Is it a spill? start->is_spill contaminated_materials Contaminated Labware/PPE start->contaminated_materials solid_waste Unused/Expired Reagent is_spill->solid_waste No spill_cleanup Spill Cleanup Material is_spill->spill_cleanup Yes contain_solid Collect in a labeled, sealed hazardous waste container solid_waste->contain_solid contain_contaminated Collect in a separate labeled, sealed hazardous waste container contaminated_materials->contain_contaminated contain_spill Absorb with inert material and collect in a sealed container spill_cleanup->contain_spill storage Store in a cool, dry, well-ventilated area contain_solid->storage contain_contaminated->storage contain_spill->storage disposal_service Contact Licensed Waste Disposal Service storage->disposal_service final_disposal Dispose at an Approved Waste Disposal Plant disposal_service->final_disposal

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-Maleimidopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Maleimidopropionic acid, tailored for research, scientific, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3][4]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesConforming to EN166 or NIOSH approved, with side-shields.[5]
Skin Protection GlovesInspected before use, proper removal technique must be followed.[1][5]
Protective ClothingLab coat or other suitable protective clothing.[6]
Respiratory Protection Dust MaskFor nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety. The following table outlines the procedural steps for handling this compound from preparation to post-handling.

StepActionDetailed Instructions
1. Preparation Engineering ControlsWork in a well-ventilated area.[2][5] Use a chemical fume hood if available. Provide appropriate exhaust ventilation where dust is formed.[1]
Emergency EquipmentEnsure an eyewash fountain is readily accessible.[5]
Don PPEPut on all required PPE as specified in the table above.
2. Handling Avoid ContaminationAvoid contact with skin, eyes, and clothing.[5] Avoid breathing dust, fumes, gas, mist, or spray.[1][2] Minimize dust generation and accumulation.[5]
Container HandlingKeep the container tightly closed when not in use.[2][5] Open and handle the container with care.[5]
General HygieneDo not eat, drink, or smoke while handling.[5] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][5]
3. Post-Handling DecontaminationImmediately remove any clothing contaminated by the product.[2] Wash contaminated clothing before reuse.[2]
StorageStore in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Store in a tightly-closed container.[2] For long-term storage, keep at 2-8°C.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product Offer surplus and non-recyclable solutions to a licensed disposal company.[1][5] Do not let the product enter drains.[1][2]
Contaminated Packaging Dispose of as unused product in a suitable, closed container.[1][5]
Contaminated Gloves Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][5]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_storage Storage prep_area Prepare Well-Ventilated Area check_emergency Check Emergency Equipment (Eyewash) prep_area->check_emergency don_ppe Don all required PPE check_emergency->don_ppe weigh_transfer Weigh/Transfer Chemical (Minimize Dust) don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate store_chem Store in Cool, Dry, Ventilated Area perform_exp->store_chem If not all material is used dispose_waste Dispose of Waste (Chemical & Contaminated Materials) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Maleimidopropionic acid
Reactant of Route 2
Reactant of Route 2
3-Maleimidopropionic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。